6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWVXJSXQFTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656844 | |
| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093092-64-8 | |
| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
An In-depth Technical Guide to the Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][4] Its unique arrangement of nitrogen atoms allows for diverse molecular interactions, making it a valuable framework in drug design.[1][5][6] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5]
The specific target of this guide, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, is a particularly valuable building block for drug development professionals. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.[7] Concurrently, the 3-thiol group can be crucial for biological target engagement or can be further functionalized, for instance, by alkylation to introduce different side chains.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, emphasizing the causal logic behind experimental choices and ensuring a robust, reproducible protocol.
Retrosynthetic Analysis and Synthetic Strategy
The synthetic approach is designed for efficiency and scalability, utilizing commercially available starting materials. The core strategy involves a two-step sequence: the synthesis of a key hydrazinylpyridine intermediate followed by a cyclization reaction to construct the fused triazole ring system.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. 2-BROMO-6-HYDRAZINYLPYRIDINE | 26944-71-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
Executive Summary
This technical guide provides a comprehensive analysis of 6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-thiol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The fused[2]triazolo[4,3-a]pyridine core is recognized as a privileged scaffold, known to impart a wide range of biological activities to its derivatives. This document elucidates the molecule's structural features, the critical nature of its thione-thiol tautomerism, plausible synthetic routes, and its vast potential for chemical derivatization. By detailing its reactivity at both the thiol and bromo functionalities, this guide serves as a foundational resource for scientists aiming to leverage this versatile building block in the design and synthesis of novel therapeutic agents and functional materials.[1]
Molecular Structure and Physicochemical Properties
The unique chemical behavior of 6-Bromo-[1][3][2]triazolo[4,3-a]pyridine-3-thiol stems directly from its distinct molecular architecture, which combines the aromaticity of a pyridine ring with the specific electronic properties of a triazole and the reactivity of its key substituents.
The[1][2][3]Triazolo[4,3-a]pyridine Core Scaffold
The foundation of the molecule is the fused bicyclic system, which is planar and facilitates potential π-π stacking interactions with biological targets like enzymes or receptors.[1] This scaffold is a bioisostere for other aromatic systems and is frequently explored for its ability to modulate pharmacological properties. The nitrogen atoms within the triazole and pyridine rings act as hydrogen bond acceptors, influencing the molecule's solubility and crystal packing.[1]
Key Substituents and Their Influence
Two key functional groups dictate the compound's reactivity:
-
6-Bromo Group: The bromine atom on the pyridine ring is a crucial handle for synthetic modification. It deactivates the ring towards electrophilic substitution but serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or other functional moieties.[1]
-
3-Thiol Group: This group introduces a point of high nucleophilicity and is subject to a fascinating tautomeric equilibrium, which is central to its chemical character.
Physicochemical Data
All quantitative data for the compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| CAS Number | 1093092-64-8 | [3][4] |
| Molecular Formula | C₆H₄BrN₃S | [3][5] |
| Molecular Weight | 230.09 g/mol | [3][5] |
| Physical Form | Solid | [3] |
| InChI Key | AFQWVXJSXQFTIS-UHFFFAOYSA-N | [3] |
| SMILES String | BrC1=CN2C(S)=NN=C2C=C1 | [3] |
| Storage Class | 11 - Combustible Solids | [3] |
Molecular Structure Diagram
Caption: 2D structure of 6-Bromo-[1][3][2]triazolo[4,3-a]pyridine-3-thiol.
The Critical Aspect of Thione-Thiol Tautomerism
One of the most important chemical properties of this molecule is its existence as a mixture of two rapidly interconverting isomers: the thiol and the thione forms. Understanding this equilibrium is fundamental to predicting its reactivity and interpreting spectroscopic data.
Theoretical Background
Tautomerism is a key concept in theoretical organic chemistry, allowing for the existence of multiple structural isomers that are in dynamic equilibrium.[6] For 1,2,4-triazole-3-thiones, this equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom of the triazole ring.[6][7]
Equilibrium and Stability
Quantum chemical studies on related 1,2,4-triazole-3-thione systems have shown that the thione form (with a C=S double bond and an N-H bond) is generally the more stable tautomer in the gas phase.[7] The predominant form in solution can be influenced by solvent polarity and pH. This equilibrium dictates the molecule's nucleophilic character; while the thiol form reacts as a soft sulfur nucleophile, the thione form can present nucleophilicity at the nitrogen atom.
Tautomeric Equilibrium Diagram
Caption: Thione-thiol tautomeric equilibrium of the title compound.
Synthetic Pathways
The synthesis of 6-Bromo-[1][3][2]triazolo[4,3-a]pyridine-3-thiol can be logically approached by constructing the fused heterocyclic system from a suitably substituted pyridine precursor.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the triazole ring, identifying 5-bromo-2-hydrazinopyridine and a one-carbon (C1) electrophile as key starting materials. This approach is a standard and reliable method for constructing fused 1,2,4-triazole systems.
Caption: Retrosynthetic analysis for the target molecule.
Detailed Experimental Protocol: Synthesis from 5-Bromo-2-hydrazinopyridine
This protocol describes a robust method for the synthesis, based on established chemical principles for forming this heterocyclic core.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydrazinopyridine (1.88 g, 10 mmol).
-
Add ethanol (50 mL) as the solvent, followed by potassium hydroxide (0.62 g, 11 mmol). Stir the mixture until the solids dissolve.
-
Carefully add carbon disulfide (0.76 g, 0.6 mL, 10 mmol) dropwise to the solution at room temperature. The reaction is exothermic and may produce hydrogen sulfide gas; perform this step in a well-ventilated fume hood.
Step 2: Cyclization
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting hydrazine will indicate reaction completion (typically 4-6 hours).
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the potassium salt of the product.
-
Filter the resulting solid and wash it with cold ethanol (2 x 10 mL).
-
Dissolve the collected solid in water (50 mL) and acidify to pH ~5 with dropwise addition of glacial acetic acid.
-
A precipitate of the final product will form. Stir the suspension in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.
Step 4: Purification and Validation
-
The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a solid.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Rationale for Experimental Choices
-
Reagents: 5-bromo-2-hydrazinopyridine provides the entire pyridine backbone and the N-N unit required for the triazole ring. Carbon disulfide is an ideal "C1 synthon" that provides both the carbon and sulfur atoms for the thione group in a single step.
-
Base: Potassium hydroxide acts as a base to deprotonate the hydrazine, increasing its nucleophilicity, and also facilitates the cyclization process.
-
Solvent: Ethanol is a suitable polar protic solvent that effectively dissolves the reactants and the base.
-
Purification: The acidification step is critical. It protonates the intermediate thiolate salt, causing the neutral, less soluble final product to precipitate from the aqueous solution, providing an effective method of separation.
Chemical Reactivity and Derivatization Potential
The molecule's two distinct functional groups provide orthogonal sites for chemical modification, making it a highly valuable and versatile intermediate.[1]
Reactions at the Thiol/Thione Group
The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with various electrophiles (e.g., methyl iodide, benzyl bromide) in the presence of a mild base to form 3-(alkylthio) derivatives.[1] This is a common strategy to block the thiol group or to introduce linkers for further conjugation.
Reactions at the Brominated Pyridine Ring
The C6-bromo position is primed for a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing new aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. These reactions dramatically expand the chemical space accessible from this single building block.[1]
Reactivity and Derivatization Workflow
Caption: Key derivatization pathways for the title compound.
Spectroscopic and Analytical Profile
While specific experimental data is proprietary to individual labs, the expected spectroscopic features can be reliably predicted based on the molecular structure. These predictions are invaluable for reaction monitoring and structural confirmation.
| Technique | Expected Features |
| ¹H NMR | - Three distinct signals in the aromatic region (7.0-9.0 ppm) corresponding to the three protons on the pyridine ring, showing characteristic coupling patterns (doublets and doublet of doublets).- A broad singlet at lower field (>10 ppm) for the N-H proton of the thione tautomer, which may be exchangeable with D₂O.- A potential sharp singlet for the S-H proton of the thiol tautomer, though often not observed due to rapid exchange or low concentration. |
| ¹³C NMR | - Six signals for the aromatic carbons, with the carbon attached to bromine (C6) and the thione carbon (C3) being particularly characteristic. The C3 carbon should appear significantly downfield (~160-180 ppm) in the thione form. |
| FT-IR | - Aromatic C-H stretching (~3000-3100 cm⁻¹).- N-H stretching (broad, ~3100-3400 cm⁻¹) from the thione tautomer.- C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.- A characteristic C=S stretching band (~1100-1250 cm⁻¹), confirming the presence of the thione form. |
| Mass Spec (EI) | - A prominent molecular ion peak (M⁺) at m/z 230.- An isotopic peak at M+2 (m/z 232) of nearly equal intensity due to the presence of the bromine-81 isotope.- Characteristic fragmentation patterns involving the loss of HCN, S, or Br. |
Applications in Medicinal Chemistry and Materials Science
The structural alerts and versatile reactivity of 6-Bromo-[1][3][2]triazolo[4,3-a]pyridine-3-thiol make it a highly sought-after building block.
-
Privileged Scaffold: The triazolopyridine core is present in numerous compounds with documented pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1]
-
Drug Discovery Intermediate: This molecule is an ideal starting point for generating libraries of diverse compounds for high-throughput screening. The ability to modify two different positions on the scaffold allows for fine-tuning of structure-activity relationships (SAR).[1]
-
Material Science: The presence of sulfur and multiple nitrogen atoms makes this compound and its derivatives interesting candidates for creating coordination polymers and functional materials with specific electronic or binding properties.[1]
Conclusion
6-Bromo-[1][3][2]triazolo[4,3-a]pyridine-3-thiol is a strategically important heterocyclic compound defined by its thione-thiol tautomerism and its dual reactive sites. A solid understanding of its synthesis, reactivity, and spectroscopic properties is essential for any researcher aiming to exploit its potential. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this powerful building block for the discovery and development of next-generation chemical entities.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]
- 3. 6-Bromo 1,2,4 triazolo 4,3-a pyridine-3-thiol 1093092-64-8 [sigmaaldrich.com]
- 4. 6-Bromo-[1,2,4)triazolo[4,3-a)pyridine-3-thiol | 1093092-64-8 [chemicalbook.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
6-Bromo-triazolo[4,3-a]pyridine-3-thiol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol
Abstract
The 1,2,4-triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships and ensuring the integrity of drug discovery programs. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a key derivative, 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol (CAS No. 1093092-64-8).[2] We will move beyond simple data reporting to explain the causal logic behind the experimental choices, integrating mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a self-validating structural proof. This document is intended for researchers, medicinal chemists, and analytical scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
Foundational Strategy: Synthesis and Purification
A robust structural elucidation begins with a pure analyte. The proposed synthesis and subsequent purification are critical first steps that provide the foundation for all subsequent analytical work.
Proposed Synthetic Route
The synthesis of the target compound is most efficiently achieved through the cyclization of a precursor, 2-hydrazinyl-5-bromopyridine, with carbon disulfide (CS₂). This well-established method for forming the triazole-thione ring system is both reliable and high-yielding.
Reaction Scheme:
-
Step 1: 2-Chloro-5-bromopyridine is reacted with hydrazine hydrate to form 2-hydrazinyl-5-bromopyridine.
-
Step 2: The resulting hydrazinopyridine is then treated with carbon disulfide in the presence of a base like potassium hydroxide in a refluxing alcoholic solvent (e.g., ethanol). The reaction proceeds via an intermediate dithiocarbazate, which subsequently cyclizes upon heating to yield the final product.[3]
Experimental Protocol: Purification by Recrystallization
Rationale: Recrystallization is a cost-effective and efficient method for purifying crystalline solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain either insoluble or highly soluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water mixtures). Ethanol or an ethanol/water mixture is often a suitable choice for this class of compounds.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to remove any residual solvent.[4]
The Elucidation Workflow: A Multi-Spectroscopic Approach
The core of the structure elucidation process relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create an unassailable confirmation.[5]
Caption: Logical workflow for structure elucidation.
Mass Spectrometry: The First Checkpoint
Expertise & Causality: Mass spectrometry serves as the initial and most critical checkpoint. It directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. For halogenated compounds, the isotopic distribution provides a definitive signature for the presence and number of halogen atoms, acting as a powerful validation tool.[6]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a mass range of m/z 50-500.
Data Interpretation & Trustworthiness: The empirical formula is C₆H₄BrN₃S.[2] The key validation is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.[6] This results in a characteristic pair of peaks (M and M+2) separated by two mass units.
| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio | Description |
| [M+H]⁺ | 229.95 | 231.95 | ~1:1 | The protonated molecular ion peak pair. This is the most crucial signal confirming the molecular weight and the presence of one bromine atom. |
The observation of this iconic 1:1 doublet is a non-negotiable requirement for structural confirmation. Its absence would immediately invalidate the proposed structure. The fragmentation pattern can also be informative; a common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, which would result in a fragment at m/z ~151.[7][8]
Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of covalent bonds.[9] It is exceptionally useful for identifying functional groups and is particularly powerful in this case for investigating the potential thione-thiol tautomerism, a common feature of 1,2,4-triazole-3-thiol systems.[10][11] The molecule can exist in equilibrium between the thione form (>C=S) and the thiol form (-S-H).
Caption: Thione-thiol tautomeric equilibrium.
Experimental Protocol: KBr Pellet
-
Sample Preparation: Mix ~1 mg of the purified, dry compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Data Interpretation & Trustworthiness: The presence or absence of specific bands in the IR spectrum allows for a definitive statement on the predominant tautomeric form in the solid state.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation and Significance |
| ~2550 | S-H stretch (Thiol) | Key Diagnostic Band. A weak absorption here would confirm the presence of the thiol tautomer. Its absence strongly suggests the thione form is dominant.[11] |
| 3100-3000 | N-H stretch (Thione) | A broad band characteristic of the N-H bond in the triazole ring of the thione form. |
| >3000 | Aromatic C-H stretch | Confirms the presence of the pyridine ring. |
| 1610-1450 | C=N, C=C stretches | A series of sharp bands corresponding to the fused aromatic ring system. |
| ~1300 | C=S stretch (Thione) | Key Diagnostic Band. A medium to strong band in this region is indicative of the thione functional group.[10] |
The combined analysis of the S-H and C=S regions provides a self-validating system. The presence of a strong C=S band and the absence of an S-H band would provide compelling evidence that the thione tautomer is the major form in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[12] ¹H NMR reveals the proton environment and their neighboring relationships through spin-spin coupling, while ¹³C NMR provides a map of the carbon skeleton. For this molecule, NMR is essential to confirm the 6-bromo substitution pattern over other possible isomers.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆. DMSO-d₆ is particularly useful as it can solubilize polar compounds and allows for the observation of exchangeable protons (N-H/S-H).
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound into an NMR tube and add ~0.6 mL of the deuterated solvent. Cap the tube and invert several times to ensure complete dissolution.
-
D₂O Exchange: To confirm the N-H/S-H proton, acquire a standard ¹H NMR spectrum, then add one drop of D₂O, shake the tube, and re-acquire the spectrum. The signal corresponding to the exchangeable proton will disappear or significantly diminish.
¹H NMR Data Interpretation & Trustworthiness: The substitution pattern on the pyridine ring creates a unique and predictable set of signals.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | J-Coupling (Hz) | Significance |
| H-5 | ~9.0-9.2 | d (doublet) | J ≈ 0.8-1.0 | Most deshielded proton due to proximity to the bridgehead nitrogen. Shows a small four-bond coupling (⁴J) to H-7. |
| H-7 | ~7.8-8.0 | dd (doublet of doublets) | ³J ≈ 9.5, ⁴J ≈ 1.0 | Coupled to both H-8 (ortho, large J) and H-5 (meta, small J). |
| H-8 | ~7.6-7.8 | d (doublet) | ³J ≈ 9.5 | Coupled only to H-7 (ortho). |
| N-H/S-H | ~14.0-14.5 | br s (broad singlet) | - | Highly deshielded, exchangeable proton. Its disappearance upon D₂O addition confirms its identity. |
This specific splitting pattern (d, dd, d) is a fingerprint for the 6-bromo substitution. Any other pattern would indicate a different regioisomer.
¹³C NMR Data Interpretation & Trustworthiness: ¹³C NMR confirms the carbon count and provides further evidence for the tautomeric form.
| Carbon | Predicted δ (ppm) | Significance |
| C-3 | >165 | Key Diagnostic Signal. The chemical shift of a thione carbon (C=S) is significantly downfield. A signal in this region provides unambiguous evidence for the thione tautomer being the predominant form in solution. |
| C-5 | ~140-145 | Bridgehead carbon adjacent to the triazole ring. |
| C-6 | ~115-120 | Carbon atom directly attached to bromine. Its signal is attenuated by the halogen. |
| C-7 | ~125-130 | Aromatic CH. |
| C-8 | ~110-115 | Aromatic CH. |
| C-8a | ~145-150 | Second bridgehead carbon. |
The definitive downfield signal for C-3, corroborated by the IR data, provides a cross-validating proof of the thione structure's predominance.
Conclusion: Synthesizing the Evidence
The structure of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol is confirmed through a logical and self-validating analytical workflow.
-
Mass Spectrometry establishes the correct molecular weight (230.09 g/mol ) and confirms the presence of a single bromine atom via the characteristic ~1:1 [M+H]⁺ and [M+H+2]⁺ isotopic pattern.[2]
-
IR Spectroscopy identifies the key functional groups and, through the absence of an S-H stretch and the presence of a C=S stretch, indicates the molecule exists predominantly in the thione tautomeric form in the solid state.
-
NMR Spectroscopy provides the final, definitive proof. The ¹H NMR splitting pattern is uniquely consistent with the 6-bromo substitution pattern, while the ¹³C NMR spectrum shows a highly deshielded carbon signal (>165 ppm), confirming the thione tautomer is also the major form in solution.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. 6-Bromo 1,2,4 triazolo 4,3-a pyridine-3-thiol 1093092-64-8 [sigmaaldrich.com]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. m.youtube.com [m.youtube.com]
Unveiling the Therapeutic Potential of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Triazolo[4,3-a]pyridines
The[1][2][3]triazolo[4,3-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, known for its versatile biological activities.[1] This fused heterocyclic system is a key pharmacophore in numerous compounds exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][4] The unique spatial arrangement of nitrogen atoms in the triazole ring allows for diverse molecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[1]
This technical guide focuses on a specific, yet underexplored, derivative: 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol . The introduction of a bromine atom at the 6-position and a thiol group at the 3-position is anticipated to modulate the compound's physicochemical properties and enhance its biological activity profile. The bromine substituent can influence lipophilicity and may act as a key interaction point with target proteins, while the thiol group offers a reactive handle for covalent interactions or can participate in metal chelation within active sites of metalloenzymes.
While direct and extensive biological data for 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol are not widely available in peer-reviewed literature, this guide will synthesize information from closely related analogs, particularly the 3-methylthio derivative, and the broader class of triazolopyridines to project its potential therapeutic applications and provide robust, actionable experimental protocols for its evaluation.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol | |
| CAS Number | 1093092-64-8 | |
| Molecular Formula | C₆H₄BrN₃S | |
| Molecular Weight | 230.09 g/mol | |
| Physical Form | Solid |
Projected Biological Activities and Investigative Pathways
Based on the activities of structurally similar compounds, 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol is a promising candidate for investigation in the following therapeutic areas:
-
Antimicrobial (Antibacterial and Antifungal) Activity
-
Anticancer Activity
-
Enzyme Inhibition
The following sections will delve into the rationale behind each projected activity and provide detailed experimental workflows for their validation.
Antimicrobial Potential: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[4] Triazole-containing compounds have a proven track record as effective antifungal agents, and various triazolopyridine derivatives have demonstrated significant antibacterial activity.[2][5][6]
Rationale for Antimicrobial Activity
The antimicrobial potential of this scaffold is attributed to several factors. The triazole ring is a key component in many commercial antifungal drugs.[2] Furthermore, fused heterocyclic systems like triazolopyrimidines have shown potent antibacterial properties.[4] The mechanism of action for related compounds often involves the disruption of microbial cell wall synthesis or inhibition of essential enzymes.[7]
Experimental Workflow for Antimicrobial Screening
The following workflow outlines a standard procedure for evaluating the antimicrobial efficacy of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol.
Caption: Workflow for antimicrobial activity screening.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from standard methodologies for assessing antibacterial and antifungal susceptibility.[6]
Materials:
-
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Positive control antibiotics (e.g., Gentamicin) and antifungals (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum but no compound).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The triazolopyridine and related triazolopyrimidine scaffolds are present in numerous molecules with demonstrated anticancer activity.[8] These compounds can induce cell death through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Rationale for Anticancer Activity
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have been shown to act as potent inhibitors of crucial cancer-related kinases such as c-Met.[9] The proposed mechanism often involves the compound binding to the ATP-binding pocket of these kinases, thereby blocking downstream signaling pathways that promote tumor growth and survival. Pyrazolo[1][2][3]triazolopyrimidine derivatives have been shown to inhibit EGFR, Akt, and Erk1/2 activation.[10]
Experimental Workflow for In Vitro Anticancer Evaluation
A systematic approach is crucial to evaluate the anticancer potential, starting from cytotoxicity screening to elucidating the mechanism of action.
Caption: Workflow for in vitro anticancer activity evaluation.
Detailed Protocol: MTT Assay for Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]
Materials:
-
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition: A Targeted Therapeutic Approach
The triazolopyridine scaffold has been identified as a promising starting point for the development of potent and selective enzyme inhibitors, particularly for kinases and other enzymes involved in disease pathogenesis.[3]
Rationale for Enzyme Inhibition
The[1][2][3]triazolo[4,3-a]pyridine scaffold has been successfully employed to develop inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[3] The nitrogen atoms of the triazole ring can coordinate with the heme iron in the active site of such enzymes. The thiol group in our target molecule could also play a crucial role in binding to the active sites of various enzymes, including proteases and kinases, either through hydrogen bonding or covalent interactions.
Experimental Workflow for Enzyme Inhibition Assay
A general workflow for screening and characterizing enzyme inhibitors is depicted below.
Caption: Workflow for enzyme inhibition studies.
Detailed Protocol: A Generic Kinase Inhibition Assay (e.g., for c-Met)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific protein kinase.[9]
Materials:
-
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol
-
Recombinant purified c-Met kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
A suitable substrate peptide
-
A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the appropriate buffer.
-
Reaction Setup: In a 384-well plate, add the c-Met kinase, the test compound at various concentrations, and the substrate peptide.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of product formed (e.g., ADP) using a commercial detection kit according to the manufacturer's instructions. This often involves a reagent that depletes the remaining ATP and another that converts the produced ADP into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
IC50 Calculation: The kinase activity is inversely proportional to the luminescent signal. Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol represents a molecule of significant interest within the broader, biologically active class of triazolopyridines. Although direct experimental evidence of its biological activity is currently sparse in the public domain, the structural alerts—the privileged triazolopyridine core, the bromine substituent, and the reactive thiol group—strongly suggest its potential as a valuable lead compound in antimicrobial, anticancer, and enzyme inhibition research.
The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of this compound. Successful identification of significant activity in the proposed primary screens should be followed by more in-depth mechanistic studies, in vivo efficacy models, and pharmacokinetic profiling to fully elucidate its therapeutic potential. The scientific community is encouraged to undertake these investigations to unlock the possible contributions of this and related compounds to the development of new medicines.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol and Its Derivatives
An In-depth Technical Guide to the Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol and Its Derivatives
Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The fused heterocyclic system,[1][2][3]triazolo[4,3-a]pyridine, represents a "privileged structure" in medicinal chemistry and drug discovery.[2] This scaffold is a cornerstone in the design of novel therapeutic agents due to its wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticonvulsant, and potential antimalarial properties.[4][5][6] Its rigid structure and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for engaging with biological targets.[2]
This guide focuses on a particularly valuable intermediate: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol . The strategic placement of a bromine atom at the 6-position and a thiol group at the 3-position provides two distinct and versatile reactive handles. This dual functionality allows for a systematic and divergent synthetic approach, enabling researchers to generate extensive libraries of novel compounds for biological screening and structure-activity relationship (SAR) studies. We will explore the core synthesis of this pivotal intermediate and detail key methodologies for its subsequent derivatization.
Part 1: Synthesis of the Core Intermediate: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
The construction of the fused triazole ring system is the critical first phase. The most direct and efficient pathway involves a condensation and cyclization reaction between 5-bromo-2-hydrazinopyridine and carbon disulfide.
Causality and Mechanistic Insights
The choice of 5-bromo-2-hydrazinopyridine as the starting material is deliberate. The hydrazine moiety (-NHNH₂) possesses the necessary nucleophilic character to initiate the reaction and is the foundational element for forming the five-membered triazole ring. The bromine atom on the pyridine ring is relatively stable under the cyclization conditions, preserving it as a crucial functional handle for subsequent cross-coupling reactions.
Carbon disulfide (CS₂) serves as a one-carbon synthon, providing the carbon atom that will become C3 of the triazole ring. The carbon atom in CS₂ is highly electrophilic and susceptible to attack by nucleophiles like hydrazines.[7] The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbon of CS₂, followed by an intramolecular cyclization. This process, typically conducted in a basic medium, results in the formation of the stable, fused aromatic triazolothiol system.
Caption: Workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: One-Pot Cyclization
This protocol describes a robust method for synthesizing the title compound.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-bromo-2-hydrazinopyridine (1.0 eq) in absolute ethanol.
-
Base Addition: To this solution, add potassium hydroxide (KOH, 1.2 eq) and stir until it dissolves completely.
-
CS₂ Addition: Cool the mixture in an ice bath. Slowly add carbon disulfide (CS₂, 1.5 eq) dropwise. A color change and precipitation may be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) or acetic acid to a pH of ~5-6. This protonates the thiolate salt, causing the product to precipitate.
-
Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dioxane to yield the pure 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
Part 2: Synthesis of Derivatives via Strategic Functionalization
With the core scaffold in hand, its two reactive sites—the nucleophilic thiol group and the electrophilic bromo-substituted carbon—can be selectively modified to build a diverse library of derivatives.
A. S-Alkylation of the Thiol Group
The thiol group exists in tautomeric equilibrium with the thione form but readily reacts as a nucleophile in its thiolate form. S-alkylation is a straightforward and high-yielding method to introduce a variety of lipophilic or functionalized side chains.
Rationale: This reaction follows a classic SN2 mechanism. The thiol is first deprotonated by a mild base to form a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond.
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Triazolopyridine Thiol Compounds
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2][3] The introduction of a thiol (-SH) or a related sulfur-containing moiety onto this scaffold imparts a unique chemical reactivity, strongly suggesting a mechanism of action centered on covalent interactions with biological targets. This guide provides an in-depth exploration of the putative mechanism of action of triazolopyridine thiol compounds, focusing on their role as covalent modifiers of protein function. We will delve into the underlying biochemistry, present robust experimental workflows for mechanism elucidation, and provide field-proven insights to guide researchers in this area.
Introduction: The Triazolopyridine Scaffold and the Significance of the Thiol Moiety
Triazolopyridines are heterocyclic compounds resulting from the fusion of a triazole and a pyridine ring.[1] This scaffold is present in a range of clinically used drugs, including the anxiolytic trazodone and the Janus kinase (JAK) inhibitor filgotinib.[1] The versatility of the triazolopyridine core allows for extensive chemical modifications to modulate its pharmacological properties.[2]
The incorporation of a thiol group introduces a reactive handle that can engage in covalent bond formation with nucleophilic residues on proteins, most notably cysteine.[4] This targeted covalent inhibition offers several advantages in drug design, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[5] This guide will focus on the mechanistic implications of this thiol group, proposing a framework for understanding and validating the action of these compounds.
Core Mechanism of Action: Covalent Modification of Cysteine Residues
The central hypothesis for the mechanism of action of triazolopyridine thiol compounds is their function as irreversible or reversible covalent inhibitors that target cysteine residues within the active or allosteric sites of pathogenic proteins, such as kinases or enzymes in metabolic pathways.[6][4]
The Chemistry of Thiol-Mediated Covalent Inhibition
The thiol group of the triazolopyridine compound can exist in equilibrium with a more reactive thiolate anion. This nucleophilic thiolate can then attack an electrophilic center on a target protein. Alternatively, and more commonly for inhibitors, the thiol-containing compound may act as an electrophile that is attacked by a nucleophilic cysteine residue on the target protein. This interaction leads to the formation of a stable disulfide bond or other covalent adduct, thereby irreversibly or reversibly inhibiting the protein's function.
The specificity of this interaction is determined by the non-covalent binding affinity of the triazolopyridine scaffold to the target protein, which positions the thiol group in proximity to a reactive cysteine residue. This initial reversible binding step is crucial for achieving selectivity and minimizing off-target effects.[7][5]
Signaling Pathway Visualization
Below is a generalized diagram illustrating the proposed mechanism of action of a triazolopyridine thiol compound targeting a protein kinase.
Caption: Proposed mechanism of a triazolopyridine thiol compound covalently inhibiting a protein kinase.
Experimental Workflows for Mechanism of Action Elucidation
A multi-pronged experimental approach is necessary to rigorously validate the proposed covalent mechanism of action.
Workflow for Characterizing Covalent Inhibition
Caption: Experimental workflow for confirming a covalent mechanism of action.
Detailed Experimental Protocols
This protocol is designed to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal), which together provide the second-order rate constant (kinact/KI) for covalent modification.[5][8][9][10][11]
Materials:
-
Purified target enzyme
-
Triazolopyridine thiol compound
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the triazolopyridine thiol compound in a suitable buffer.
-
Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the triazolopyridine thiol compound for different time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes). Include a control with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Measure the reaction progress (e.g., absorbance or fluorescence) over time using a microplate reader.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]), where [I] is the inhibitor concentration. This will yield the values for kinact and KI.[12]
-
Data Presentation:
| Inhibitor Conc. (µM) | kobs (min-1) |
| 0 | 0 |
| 1 | 0.05 |
| 5 | 0.20 |
| 10 | 0.35 |
| 20 | 0.50 |
| 50 | 0.65 |
Kinetic Parameters:
-
kinact: [Calculated Value] min-1
-
KI: [Calculated Value] µM
-
kinact/KI: [Calculated Value] M-1s-1
This protocol aims to confirm the covalent binding of the triazolopyridine thiol compound to the target protein and to identify the specific amino acid residue(s) modified.[13][14][15][16][17]
Materials:
-
Purified target protein
-
Triazolopyridine thiol compound
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Protease (e.g., trypsin)
-
Reagents for protein digestion and sample preparation
Procedure:
-
Incubation: Incubate the target protein with an excess of the triazolopyridine thiol compound to ensure complete labeling. Include a control with no inhibitor.
-
Intact Protein Analysis:
-
Desalt the protein samples.
-
Analyze the samples by mass spectrometry to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent binding.[14]
-
-
Peptide Mapping Analysis:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into peptides using a protease like trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides that have been modified by the triazolopyridine thiol compound. The fragmentation pattern of the modified peptide will pinpoint the exact site of covalent attachment.[15]
-
Trustworthiness and Self-Validation
The combination of kinetic analysis and mass spectrometry provides a self-validating system. The kinetic data will establish the irreversible nature of the inhibition, while the mass spectrometry data will provide direct physical evidence of the covalent adduct. Furthermore, performing site-directed mutagenesis of the identified cysteine residue to a non-nucleophilic amino acid (e.g., alanine) should abolish the time-dependent inhibition, thus confirming the role of that specific residue in the covalent interaction.[12]
Conclusion and Future Directions
The presence of a thiol group on the triazolopyridine scaffold strongly implies a mechanism of action involving covalent modification of target proteins. The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating this mechanism. A thorough understanding of the molecular interactions of these compounds is critical for their development as selective and potent therapeutic agents. Future research should focus on optimizing the reactivity of the thiol group to enhance target specificity and minimize off-target effects, thereby improving the overall safety and efficacy profile of this promising class of compounds.
References
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of thiol groups in the structure and mechanism of action of arginine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The role of thiol groups in the structure and mechanism of action of arginine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. books.rsc.org [books.rsc.org]
- 13. sfrbm.org [sfrbm.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Characterization and quantitation of protein adducts using mass spectrometry [arizona.aws.openrepository.com]
- 16. mdpi.com [mdpi.com]
- 17. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol in Organic Solvents
A Technical Guide to the Solubility of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol in Organic Solvents
Abstract
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, valued as a versatile building block for synthesizing novel therapeutic agents and functional materials.[4] A fundamental understanding of its solubility profile in organic solvents is paramount for its effective application in synthesis, purification, formulation, and screening protocols. This technical guide provides an in-depth analysis of the molecular features governing the solubility of this compound, a predictive framework for its behavior in various common organic solvents, and a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's physicochemical properties to streamline their research and development efforts.
Introduction: The Importance of Solubility
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol (CAS: 1093092-64-8, MW: 230.09 g/mol ) belongs to the triazolopyridine class of compounds, a scaffold known to exhibit a wide spectrum of pharmacological activities.[4][5] The utility of such a compound in any application—from serving as a reactant in a complex synthesis to being formulated as an active pharmaceutical ingredient (API)—is critically dependent on its solubility. Poor solubility can lead to significant challenges, including:
-
Inaccurate Biological Screening: Low solubility can result in unpredictable concentrations in in vitro assays, leading to unreliable structure-activity relationship (SAR) data.[2]
-
Synthetic Inefficiency: Choosing an inappropriate solvent can lead to low reaction yields, difficult purifications, and challenges in product isolation.
-
Formulation Difficulties: For pharmaceutical applications, achieving adequate bioavailability often hinges on the compound's ability to be dissolved and absorbed.[6]
This guide addresses these challenges by providing a foundational understanding of the factors that dictate the solubility of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][7][8] To predict the solubility of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, we must first analyze its key molecular features.
The fused triazolopyridine core is inherently polar due to the presence of multiple nitrogen atoms, which are electronegative and can act as hydrogen bond acceptors. The thiol (-SH) group is capable of acting as a weak hydrogen bond donor. The bromine atom at the 6-position adds significant molecular weight and introduces a polarizable C-Br bond, further influencing the molecule's overall polarity. The interplay of these features suggests that the molecule possesses a significant dipole moment and is best described as a polar organic compound.
The key interactions governing its solubility are:
-
Dipole-Dipole Interactions: The polar nature of the molecule will favor interactions with polar solvents.[1]
-
Hydrogen Bonding: The nitrogen atoms of the heterocyclic system are primary hydrogen bond acceptors, while the thiol group is a weak donor. Solvents capable of hydrogen bonding (protic solvents) or accepting hydrogen bonds are likely to be effective.[4]
-
London Dispersion Forces: While present, these are weaker and will be the dominant interaction only in nonpolar solvents, where solubility is expected to be low.[1]
The following diagram illustrates the key molecular features influencing solvent interactions.
Caption: Key molecular sites influencing solvent interactions.
Predictive Solubility Profile in Common Organic Solvents
While exhaustive experimental data is not publicly available, we can construct a predictive solubility profile based on the theoretical principles discussed. This table serves as a practical guide for solvent selection in experimental design.
| Solvent | Class | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Hexane | Nonpolar | 0.1 | Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the solute's crystal lattice energy. |
| Toluene | Nonpolar (Aromatic) | 2.4 | Very Slightly Soluble | Pi-pi stacking interactions with the aromatic core may allow for minimal dissolution. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Sparingly Soluble | Moderate polarity may allow for some dissolution, but lacks strong hydrogen bonding interactions. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Sparingly Soluble | Acts as a hydrogen bond acceptor but is less polar than other aprotics. |
| Acetone | Polar Aprotic | 5.1 | Soluble | Good polarity and ability to accept hydrogen bonds should facilitate dissolution. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Soluble | High polarity and dipole moment make it a favorable solvent for polar molecules. |
| Isopropanol | Polar Protic | 3.9 | Sparingly Soluble | Can act as both H-bond donor and acceptor, but its lower polarity may limit capacity. |
| Ethanol | Polar Protic | 4.3 | Soluble | Strong hydrogen bonding capabilities and good polarity make it a suitable solvent. |
| Methanol | Polar Protic | 5.1 | Soluble | The most polar of the common alcohols; expected to be a very good solvent.[9] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Freely Soluble | High polarity and strong hydrogen bond accepting character make it an excellent solvent for this type of compound.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Freely Soluble | A very strong organic solvent with high polarity, capable of disrupting the crystal lattice effectively.[6][9] |
Qualitative solubility terms are based on USP definitions (e.g., Freely Soluble: <10 parts of solvent required for 1 part of solute; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Insoluble: >10,000 parts).[6]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For definitive, quantitative solubility data, the equilibrium shake-flask method is the gold standard.[3][10] It is a robust and reproducible technique for determining the thermodynamic solubility of a compound.[11]
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a prolonged period to ensure that a true equilibrium is established between the undissolved solid and the saturated solution.[12] The concentration of the dissolved compound in the supernatant is then quantified.
Materials & Equipment
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Centrifuge (optional)
-
HPLC-UV or UV-Vis Spectrophotometer for quantification
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be visibly in excess to ensure saturation (e.g., 5-10 mg in 2 mL of solvent).
-
Causality Insight: Using a clear excess guarantees that the dissolution process is not limited by the amount of available solute, which is the prerequisite for achieving a true saturated equilibrium state.
-
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for at least 24-48 hours.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To obtain a clear, particle-free supernatant, either:
-
a) Centrifuge the vials at high speed.
-
b) Directly filter the supernatant using a chemically resistant syringe filter (e.g., PTFE for organic solvents).
-
Causality Insight: This step is critical to prevent undissolved solid particles from being carried over into the analytical sample, which would artificially inflate the measured solubility.
-
-
Quantification:
-
Carefully take a known aliquot of the clear supernatant.
-
Dilute the aliquot with an appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry to determine its concentration.
-
Causality Insight: A multi-point calibration curve is essential for accurate quantification. The standards for the curve must be prepared with the same solvent matrix as the final diluted sample to account for any solvent effects on the analytical signal.
-
-
Calculation: Calculate the original solubility (S) in mg/mL or mol/L using the measured concentration (C) and the dilution factor (DF):
-
S = C × DF
-
The following workflow diagram summarizes the shake-flask protocol.
Caption: Experimental workflow for the shake-flask solubility method.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. enamine.net [enamine.net]
- 3. scribd.com [scribd.com]
- 4. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. homework.study.com [homework.study.com]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. scispace.com [scispace.com]
- 11. asianpubs.org [asianpubs.org]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol: Synthesis, Reactivity, and Applications
Introduction: The Privileged Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine ring system represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow it to serve as a versatile framework for designing potent and selective modulators of various biological targets.[2][4] This heterocyclic core is found in molecules with a wide array of pharmacological activities, including antidepressant, antimicrobial, anti-inflammatory, and anticancer properties.[2][4]
The subject of this guide, 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol (CAS 1093092-64-8), is a particularly valuable derivative. It incorporates two key functional handles for synthetic elaboration: a bromine atom at the 6-position and a thiol group at the 3-position. The bromine atom is primed for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The thiol group provides a nucleophilic site for alkylation, enabling the exploration of a different chemical space. This dual functionality makes it an exceptionally powerful building block for constructing libraries of complex molecules for biological screening and drug development.[2]
This guide provides an in-depth review of the synthesis of this core, its chemical reactivity, and its strategic application in the development of novel therapeutics.
PART 1: Synthesis of the Core Scaffold
The most reliable and commonly employed synthesis of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol is a two-step process starting from the readily available 2-amino-5-bromopyridine. The key transformation involves the formation of a 2-hydrazinylpyridine intermediate, followed by cyclization with carbon disulfide.
Overall Synthetic Scheme
Caption: Synthetic pathway to the target compound.
Step 1: Synthesis of 5-Bromo-2-hydrazinylpyridine
The conversion of an aminopyridine to a hydrazinylpyridine is a foundational transformation. While direct displacement of a halogen (like in 2-chloropyridine) with hydrazine hydrate is possible, it often requires harsh conditions and large excesses of hydrazine.[5][6] A more controlled and higher-yielding approach for this specific substrate involves a diazotization reaction followed by reduction.
Experimental Protocol:
-
Diazotization: To a cooled (0-5 °C) solution of concentrated hydrobromic acid, add 2-amino-5-bromopyridine (1.0 eq) portion-wise, maintaining the temperature.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated hydrochloric acid, cooled to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate will likely form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Work-up: Carefully basify the reaction mixture with a cold, concentrated solution of sodium hydroxide to pH > 10, keeping the temperature below 20 °C.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Bromo-2-hydrazinylpyridine, which can be used in the next step without further purification.[7]
-
Causality Insight: The diazotization/reduction sequence is preferred over direct nucleophilic aromatic substitution of 2,5-dibromopyridine with hydrazine. The C2 position of the pyridine ring is highly activated towards nucleophilic attack, but the diazotization route avoids the potential for side reactions and typically provides a cleaner product.
Step 2: Cyclization to form 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol
The formation of the fused[1][2][3]triazole ring is achieved by reacting the hydrazinylpyridine intermediate with carbon disulfide (CS₂) in the presence of a base.[8]
Experimental Protocol:
-
Reaction Setup: Dissolve 5-Bromo-2-hydrazinylpyridine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add potassium hydroxide (KOH) (1.2 eq) to the solution and stir until it dissolves.
-
Add carbon disulfide (CS₂) (1.5 eq) dropwise to the mixture. The solution may change color and warm slightly.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LCMS.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid and wash it with cold ethanol and then water to remove excess salts.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by acidification of the aqueous filtrate to precipitate more product, which is then filtered and dried.
-
Causality Insight: Carbon disulfide serves as a C1 synthon. The reaction proceeds via the formation of a dithiocarbazate intermediate upon nucleophilic attack of the hydrazine on the electrophilic carbon of CS₂.[9][10] The base (KOH) facilitates this initial addition and the subsequent intramolecular cyclization, which involves the nucleophilic attack of the pyridine ring nitrogen onto the thiocarbonyl carbon, followed by dehydration to yield the aromatic triazolothiol ring system.
PART 2: Chemical Reactivity and Derivatization
The title compound possesses two orthogonal reactive sites, making it a versatile intermediate. The thiol group can be readily alkylated, while the bromo group is a handle for cross-coupling reactions.
Reactivity at the Thiol Group (S-Alkylation)
The thiol exists in tautomeric equilibrium with the thione form. In the presence of a base, it is readily deprotonated to form a thiolate, which is a potent nucleophile.
Caption: General scheme for S-alkylation.
This reaction allows for the introduction of various alkyl chains, which can be used to modulate lipophilicity, introduce metabolic blocking points, or serve as linkers to other pharmacophores. For example, methylation with methyl iodide yields 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine.[2] This methylthio derivative is itself a valuable intermediate, as the methylthio group can be displaced by other nucleophiles under specific conditions.
Reactivity at the Bromo Group (Cross-Coupling)
The bromine atom at the C6 position is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.
Table 1: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Reagents/Catalyst | Resulting Structure |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl-triazolopyridine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-Amino-triazolopyridine |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 6-Alkynyl-triazolopyridine |
-
Expertise Insight: When performing a Suzuki coupling, it is often advantageous to first protect/alkylate the thiol group. The free thiol can sometimes interfere with the palladium catalyst. By converting it to a more stable thioether, catalytic activity is often improved, leading to higher yields and cleaner reactions.
PART 3: Applications in Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in the design of inhibitors for a variety of enzymes and receptors. The specific 6-bromo-3-thiol derivative provides a clear and efficient route to novel chemical entities with therapeutic potential.
Case Study: Inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1)
IDO1 is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy for its role in suppressing the immune system. The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for inhibiting IDO1.[1]
-
Mechanism of Action: The N1 atom of the triazole ring is believed to coordinate with the iron atom of the heme group in the IDO1 active site.[1]
-
Role of the Scaffold: The 6-bromo position allows for synthetic modifications to introduce hydrophobic substituents that can interact with specific pockets (e.g., pocket A) in the enzyme's active site, significantly enhancing potency.[1] For instance, replacing the bromine with a biphenyl group via Suzuki coupling can lead to highly active compounds.[1] The 3-position (where the thiol is) can be modified to fine-tune solubility and other pharmacokinetic properties.
Caption: Interaction of the scaffold with the IDO1 active site.
Other Therapeutic Areas
The versatility of the scaffold extends to other targets:
-
Smoothened (SMO) Receptor Inhibitors: Derivatives of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine have been developed as potent inhibitors of the SMO receptor in the Hedgehog signaling pathway, showing promise for treating colorectal carcinoma.[11] The triazolopyridine ring was identified as crucial for binding to the receptor.[11]
-
Antibacterial Agents: This class of compounds has been investigated for use as antibacterial agents.[12]
-
Antipsychotic Agents: Certain triazolo[4,3-a]pyridin-3(2H)-ones have shown antipsychotic activity.[13]
The broad applicability underscores the importance of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol as a starting point for generating diverse libraries targeting a wide range of diseases.
Conclusion
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its straightforward, high-yielding synthesis and the presence of two distinct, synthetically versatile functional groups provide researchers with a reliable and powerful tool. The demonstrated success of the[1][2][3]triazolo[4,3-a]pyridine core in modulating challenging biological targets like IDO1 and the SMO receptor validates its status as a privileged scaffold. As the demand for novel chemical matter continues to grow, the strategic application of this building block will undoubtedly contribute to the development of the next generation of therapeutics.
References
- 1. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 13. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
The Genesis of a Privileged Scaffold: Unraveling the Discovery and History of Triazolo[4,3-a]pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyridine core is a cornerstone in modern medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents. Its unique structural and electronic properties have made it a "privileged scaffold," leading to its incorporation into drugs targeting a wide array of biological targets. This technical guide provides a comprehensive exploration of the discovery and historical development of this crucial heterocyclic system. We will delve into the pioneering synthetic routes that first brought this molecule to light, trace the evolution of its synthesis into the sophisticated methods used today, and chart its journey from a chemical curiosity to a central element in drug discovery. This guide is designed to provide researchers and drug development professionals with a deep understanding of the causality behind the experimental choices that have shaped the field of triazolopyridine chemistry, fostering new insights and innovations.
The Dawn of a Scaffold: Early Synthesis and Foundational Chemistry
The story of the triazolo[4,3-a]pyridine ring system is intrinsically linked to the broader exploration of fused heterocyclic chemistry in the mid-20th century. While the precise first synthesis is a matter of historical nuance, the foundational work on the chemistry of 1,2,4-triazoles by pioneers such as K. T. Potts in the 1950s and early 1960s laid the critical groundwork.[1][4] The most direct and classical approach to the triazolo[4,3-a]pyridine core involves the cyclization of a 2-hydrazinopyridine derivative.
One of the earliest and most fundamental methods for the formation of the 1,2,4-triazole ring itself is the Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner.[2][3] This reaction involves the condensation of an imide with an alkyl hydrazine. While not directly applied to the synthesis of the fused pyridine system in its initial conception, the principles of intramolecular cyclization of hydrazine derivatives were key. Another classical method, the Pellizzari reaction , discovered in 1911, utilizes the reaction of an amide and a hydrazide to form a 1,2,4-triazole.[5]
The first documented syntheses of the s-triazolo[4,3-a]pyridine ring system leveraged the reactivity of 2-hydrazinopyridine. A common early strategy involved the reaction of 2-hydrazinopyridine with a carboxylic acid or its derivative (such as an acid chloride or ester). This initial acylation of the hydrazine moiety is followed by an intramolecular cyclization with the pyridine nitrogen, typically under dehydrating conditions, to form the fused bicyclic system. By 1966, the chemistry of the s-triazolo[4,3-a]pyridine ring system was well-established, as evidenced by the detailed study by Potts and Burton, which explored various reactions of this scaffold.
Evolution of Synthetic Methodologies: From Classical to Contemporary
The initial syntheses, while groundbreaking, often required harsh conditions and offered limited substituent diversity. The drive for more efficient, versatile, and milder synthetic routes has led to a continuous evolution in the construction of the triazolo[4,3-a]pyridine core.
Oxidative Cyclization Strategies
A significant advancement in the synthesis of triazolo[4,3-a]pyridines came with the development of one-pot oxidative cyclization methods. These approaches typically start with the condensation of 2-hydrazinopyridine with an aldehyde to form a pyridinylhydrazone intermediate, which is then cyclized in the presence of an oxidizing agent. A variety of oxidants have been successfully employed, each with its own advantages in terms of reaction conditions and substrate scope.
| Oxidizing Agent | Typical Reaction Conditions | Key Advantages |
| Manganese Dioxide (MnO₂) | Neutral, often at room temperature or with mild heating | Mild conditions, good for sensitive functional groups. |
| Iodine (I₂) | Often in the presence of a base, can be performed in water | Metal-free, environmentally benign.[6] |
| Ceric Ammonium Nitrate (CAN) | Catalytic amounts, often in recyclable solvents like PEG | Economic and potentially viable for commercial applications. |
| (Diacetoxyiodo)benzene (PIDA) | Mild conditions, often at room temperature | High efficiency and short reaction times. |
The general mechanism for these oxidative cyclizations involves the formation of the hydrazone, followed by oxidation, which facilitates the electrophilic attack of the pyridine nitrogen onto the hydrazone carbon, leading to the fused triazole ring.
Caption: Generalized workflow for oxidative cyclization synthesis.
Modern Catalytic and Reagent-Mediated Approaches
The advent of modern organic chemistry has introduced a plethora of new reagents and catalytic systems that have been applied to the synthesis of triazolo[4,3-a]pyridines with remarkable efficiency and functional group tolerance.
-
Palladium-Catalyzed Cross-Coupling: An efficient synthesis involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration. This method allows for the chemoselective formation of the N-N bond.[6]
-
Carbodiimide-Mediated Cyclization: The use of carbodiimides, such as 1,1'-Carbonyldiimidazole (CDI), facilitates a tandem coupling and cyclization reaction in a one-pot process, suitable for both batch and continuous flow synthesis.[6]
-
Electrochemical Synthesis: An innovative and environmentally friendly approach utilizes an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. This method avoids the need for transition metals or external oxidants.[6]
The Rise to Prominence: Medicinal Chemistry and Drug Discovery
The triazolo[4,3-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, often serving as a bioisostere for other functional groups and providing a rigid framework for the presentation of pharmacophoric elements.
A landmark in the history of this scaffold is the development of Trazodone , an antidepressant drug first patented in the late 1960s.[7] Trazodone's success demonstrated the therapeutic potential of the triazolo[4,3-a]pyridine core and spurred further investigation into its derivatives.
In recent years, the versatility of the triazolo[4,3-a]pyridine scaffold has been showcased in the development of inhibitors for a diverse set of targets, including:
-
Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Interaction: Novel triazolo[4,3-a]pyridines have been discovered as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[8]
-
Smoothened (Smo) Inhibitors: Derivatives of this scaffold have shown promise as potent inhibitors of the Smoothened receptor, targeting the Hedgehog signaling pathway, which is implicated in certain cancers.
-
Tankyrase (TNKS) Inhibitors: Triazolopyridine-based compounds have been identified as novel inhibitors of tankyrase, an enzyme involved in the WNT/β-catenin signaling pathway, a critical pathway in colorectal cancer.
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: The triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for the development of IDO1 inhibitors, another important target in immuno-oncology.[9][10]
Caption: Diverse therapeutic targets of the triazolopyridine core.
Representative Experimental Protocol: One-Pot Oxidative Cyclization
To provide a practical understanding of the synthesis of this important scaffold, a representative experimental protocol for a one-pot oxidative cyclization is detailed below. This method exemplifies the efficiency and operational simplicity of modern synthetic approaches.
Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine
Materials:
-
2-Hydrazinopyridine (1.0 mmol, 1.0 eq)
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Iodine (I₂) (1.2 mmol, 1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-hydrazinopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and DMF (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.
-
Add potassium carbonate (2.0 mmol) and iodine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
Self-Validation: The success of the protocol can be validated by standard analytical techniques. The formation of the product can be confirmed by comparing the TLC retention factor with that of the starting materials. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine would show characteristic signals for the fused aromatic system and the phenyl substituent, and the molecular ion peak in the mass spectrum would correspond to the calculated molecular weight.
Conclusion and Future Outlook
From its initial discovery through classical cyclization reactions to its current status as a privileged scaffold in medicinal chemistry, the[1][2][3]triazolo[4,3-a]pyridine core has had a remarkable journey. The continuous innovation in synthetic methodologies has made this versatile heterocycle readily accessible, enabling its exploration in a wide range of therapeutic areas. The inherent properties of this scaffold, including its metabolic stability, ability to engage in various non-covalent interactions, and its rigid framework, ensure its continued relevance in the design of future generations of therapeutic agents. As our understanding of complex biological pathways deepens, the triazolo[4,3-a]pyridine core will undoubtedly continue to be a source of inspiration for medicinal chemists, leading to the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials (2021) | Deepali Dixit | 57 Citations [scispace.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. 102. 1,2,4-Triazoles. Part II. 3-Alkyl-5-aryl-1,2,4-triazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 6-Bromo-triazolo[4,3-a]pyridine-3-thiol as a Versatile Scaffold in Modern Drug Discovery
Application Note: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol as a Versatile Scaffold in Modern Drug Discovery
Abstract
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active compounds.[4] This application note details the strategic use of a key derivative, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, as a versatile building block in drug discovery. Its unique architecture, featuring two distinct and orthogonally reactive functional groups—a bromo moiety at the 6-position and a thiol at the 3-position—provides medicinal chemists with a powerful tool for developing diverse chemical libraries. We will explore its synthesis, its strategic advantages for Structure-Activity Relationship (SAR) studies, and provide detailed protocols for its derivatization via common and robust synthetic methodologies.
Introduction: The Power of the Triazolopyridine Scaffold
Triazolopyridine-based structures have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4] Their rigid, planar structure and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make them ideal for binding to biological targets.[5] Approved drugs like the antidepressant Trazodone and the Janus kinase inhibitor Filgotinib feature this core, underscoring its clinical relevance.[3][4]
The subject of this note, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, elevates the utility of this scaffold by providing two distinct points for chemical modification. This "dual-handle" approach allows for the systematic and independent exploration of chemical space around the core, which is a cornerstone of modern lead optimization campaigns.
Physicochemical Properties & Synthesis
A summary of the key properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 1093092-64-8 | [6] |
| Molecular Formula | C₆H₄BrN₃S | |
| Molecular Weight | 230.09 g/mol | |
| Appearance | Solid | |
| Storage | 2-8 °C, Inert atmosphere | [7] |
General Synthesis Route
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is well-established and can be achieved through several methods.[8] A common and effective approach involves the cyclization of a 2-hydrazinopyridine intermediate. The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol can be envisioned starting from 2-chloro-5-bromopyridine. The chloro-substituent is displaced by hydrazine to form 5-bromo-2-hydrazinylpyridine, which is then cyclized with carbon disulfide (CS₂) in a basic medium to yield the desired thiol product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioengineer.org [bioengineer.org]
- 3. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 6. 6-Bromo-[1,2,4)triazolo[4,3-a)pyridine-3-thiol | 1093092-64-8 [chemicalbook.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Application Note & Protocol: Strategic S-Alkylation of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol for Drug Discovery Scaffolds
Application Note & Protocol: Strategic S-Alkylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol for Drug Discovery Scaffolds
Introduction: The Significance of the Triazolopyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points make it a cornerstone in the design of novel therapeutics.[4][5] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5] The derivatization of this core is crucial for tuning its pharmacological profile, and the thiol group at the 3-position of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol offers a prime handle for synthetic modification through S-alkylation.
This document provides a detailed, field-proven protocol for the efficient S-alkylation of this key intermediate. We will delve into the mechanistic underpinnings of the reaction, provide a robust step-by-step guide, and discuss the critical parameters that ensure high yield and purity, empowering researchers to generate diverse libraries of novel drug candidates.[6][7][8]
Mechanistic Rationale: The Chemistry of Thiol Alkylation
The alkylation of a thiol is a classic and highly efficient nucleophilic substitution reaction. The process is predicated on exploiting the inherent nucleophilicity of the sulfur atom.[1][9]
Pillar 1: Deprotonation to the Thiolate Nucleophile The thiol (-SH) group is significantly more acidic than its alcohol counterpart (-OH), with a pKa typically around 10-11.[10][11] This acidity allows for easy deprotonation by a moderately strong base to form a thiolate anion (R-S⁻). This anion is an excellent, "soft" nucleophile due to the large, polarizable nature of the sulfur atom.[11] The choice of base is critical; it must be strong enough to quantitatively deprotonate the thiol but not so harsh as to cause degradation of the sensitive heterocyclic core. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often ideal as they provide a good balance of reactivity and handling safety in polar aprotic solvents.
Pillar 2: The Sₙ2 Displacement Once formed, the thiolate anion readily attacks an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] The reaction proceeds with inversion of stereochemistry if the alkylating agent is chiral. The efficiency of this step is dependent on the leaving group of the electrophile (I > Br > Cl) and the steric hindrance at the electrophilic carbon.[2]
Self-Validation Check: The protocol's success hinges on the quantitative formation of the thiolate. An inert atmosphere (Nitrogen or Argon) is mandatory to prevent a common side reaction: the oxidative dimerization of the thiol to form a disulfide bridge (R-S-S-R), which would consume the starting material and complicate purification.[12]
Visualized Experimental Workflow
The following diagram outlines the complete workflow for the S-alkylation protocol, from initial setup to final product characterization.
Caption: Workflow for the S-alkylation of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol.
Detailed Step-by-Step Protocol
This protocol describes a general procedure using a generic alkyl halide (R-X). Specific quantities are provided for a representative reaction with benzyl bromide.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol | 1093092-64-8 | 230.09 | Starting material.[13] |
| Benzyl Bromide (or other Alkyl Halide) | 100-39-0 | 171.04 | Alkylating agent (Electrophile). |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base. Ensure it is finely powdered. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent. |
| Brine (Saturated aq. NaCl) | N/A | N/A | For workup. |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Experimental Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol (1.00 g, 4.35 mmol, 1.0 equiv.) and anhydrous potassium carbonate (0.90 g, 6.52 mmol, 1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes. This step is crucial to prevent thiol oxidation.
-
Solvent Addition: Add anhydrous DMF (20 mL) via syringe.
-
Thiolate Formation: Stir the resulting suspension vigorously at room temperature (20-25 °C) for 30 minutes. The mixture should be a fine, milky suspension. This ensures complete deprotonation of the thiol to form the reactive thiolate anion.
-
Alkylation: Add benzyl bromide (0.57 mL, 4.78 mmol, 1.1 equiv.) dropwise via syringe over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a mobile phase of 50% Ethyl Acetate in Hexane). The starting material is typically more polar than the S-alkylated product. The reaction is generally complete within 2-4 hours.
-
Workup - Quenching: Once the starting material is fully consumed as indicated by TLC, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water. A precipitate (the crude product) should form.
-
Workup - Extraction: Stir the aqueous suspension for 15 minutes, then transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash them with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% EtOAc) to afford the pure 6-bromo-3-(benzylthio)-[1][2][3]triazolo[4,3-a]pyridine.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure, ensuring the alkyl group has been successfully attached to the sulfur atom. The disappearance of the S-H proton signal and the appearance of new signals corresponding to the alkyl group are key indicators.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized product.
-
HPLC: To determine the purity of the final compound, which should ideally be >95%.
Conclusion
This application note provides a comprehensive and reliable protocol for the S-alkylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol. By understanding the underlying chemical principles—specifically the formation of the nucleophilic thiolate and its subsequent Sₙ2 reaction—researchers can confidently apply this method. The protocol's emphasis on an inert atmosphere and careful monitoring ensures high yields and minimizes side-product formation. This straightforward and scalable procedure is an essential tool for building libraries of novel triazolopyridine derivatives for screening in drug discovery programs.[8][14][15]
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Bromo 1,2,4 triazolo 4,3-a pyridine-3-thiol 1093092-64-8 [sigmaaldrich.com]
- 14. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine [mdpi.com]
The Versatile Scaffold: Application of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol in Medicinal Chemistry
The Versatile Scaffold: Application of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol in Medicinal Chemistry
Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a foundation for the development of potent and selective therapeutic agents is perpetual. The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic system, forming the backbone of numerous biologically active compounds. This application note delves into the specific utility of a key derivative, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, a versatile building block poised for the synthesis of a diverse array of potential drug candidates. Its strategic placement of a reactive thiol group and a bromine atom offers orthogonal handles for chemical modification, enabling extensive exploration of the chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth overview of its synthesis, derivatization strategies, and applications in the discovery of novel therapeutics, particularly in oncology and kinase inhibition, supported by detailed experimental protocols.
The Strategic Importance of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol Scaffold
The unique arrangement of functional groups in 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol makes it a highly valuable starting material in drug discovery programs.
-
The Triazolopyridine Core: This fused heterocyclic system is a bioisostere of purines and other endogenous molecules, allowing it to interact with a variety of biological targets. Its rigid, planar structure provides a defined orientation for appended functional groups to engage with protein binding sites.
-
The 3-Thiol Group: The thiol (-SH) or its conjugate base, the thiolate (-S⁻), is a potent nucleophile. This functionality serves as a primary site for modification through reactions such as S-alkylation, allowing for the introduction of a wide range of side chains to probe interactions with target proteins. The presence of a thiol also opens avenues for the development of covalent inhibitors or compounds with antioxidant properties.
-
The 6-Bromo Substituent: The bromine atom on the pyridine ring is a key handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of aryl, heteroaryl, or other carbon-based substituents, significantly expanding the structural diversity of the synthesized library and allowing for the modulation of physicochemical properties and target engagement.
This dual functionality allows for a modular and divergent approach to library synthesis, as illustrated below.
Caption: Divergent derivatization of the core scaffold.
Synthesis and Derivatization Protocols
Part 1: Synthesis of the Core Scaffold: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
The synthesis of the title compound is efficiently achieved through a two-step process starting from the commercially available 2-amino-5-bromopyridine. The key steps involve the formation of a hydrazinopyridine intermediate followed by cyclization with a thiolating agent.
Protocol 1: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable high-boiling point solvent such as diethylene glycol, add hydrazine hydrate (10.0 eq).
-
Heat the reaction mixture to reflux (typically 120-140 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-hydrazinopyridine.
Step 2: Cyclization to form 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
-
To a solution of 5-bromo-2-hydrazinopyridine (1.0 eq) in ethanol or a similar protic solvent, add potassium hydroxide (1.2 eq) and stir until dissolved.
-
Add carbon disulfide (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Acidify the solution with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
Part 2: Derivatization at the 3-Thiol Position (S-Alkylation)
The nucleophilic thiol group is readily alkylated using various electrophiles. This reaction is typically straightforward and high-yielding.
Protocol 2: General Procedure for S-Alkylation
-
To a solution of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate; 1.1 eq) dropwise.
-
Continue stirring at room temperature or slightly elevated temperature (40-60 °C) for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkylthio derivative.
| Reagent Example | Product Functionality | Potential Application |
| Benzyl bromide | Introduces a hydrophobic benzyl group | Probing hydrophobic pockets in enzyme active sites |
| Ethyl bromoacetate | Introduces an ester functionality for further modification | Prodrug design, improving solubility |
| 2-Chloro-N,N-dimethylethylamine | Introduces a basic amine side chain | Improving pharmacokinetic properties, salt formation |
Part 3: Derivatization at the 6-Bromo Position (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[4][5] In this context, it allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 6-position of the triazolopyridine ring, which is crucial for exploring SAR. This reaction is typically performed on the S-alkylated derivative to avoid potential complications with the free thiol.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel suitable for inert atmosphere chemistry, combine the 6-bromo-3-alkylthio-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 6-aryl-3-alkylthio derivative.
Caption: Suzuki-Miyaura cross-coupling workflow.
Applications in Medicinal Chemistry: Targeting Cancer and Kinases
Derivatives of the triazolopyridine scaffold have shown significant promise as anticancer agents and inhibitors of various protein kinases.[6][7][8][9] The ability to systematically modify the 3- and 6-positions of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol core allows for the optimization of potency and selectivity against specific targets.
Case Study: Development of Antiproliferative Agents
A common application of this scaffold is in the development of compounds that inhibit cancer cell growth. A hypothetical SAR study might reveal the following trends for a series of 6-aryl-3-alkylthio-[1][2][3]triazolo[4,3-a]pyridines:
| Compound | R (at 3-position) | Ar (at 6-position) | IC₅₀ (µM) vs. HeLa Cells |
| 1 | -CH₃ | Phenyl | 15.2 |
| 2 | -CH₃ | 4-Fluorophenyl | 8.5 |
| 3 | -CH₂CH₃ | 4-Fluorophenyl | 7.9 |
| 4 | -CH₃ | 4-Methoxyphenyl | 22.1 |
| 5 | -CH₃ | 3-Pyridyl | 5.3 |
From this representative data, several SAR insights can be drawn:
-
Substitution at the 6-position is critical for activity. The introduction of aryl groups generally enhances potency compared to the unsubstituted analog.
-
Electronic effects of the aryl substituent are important. An electron-withdrawing fluorine atom at the 4-position of the phenyl ring (Compound 2) improves activity over the unsubstituted phenyl (Compound 1), while an electron-donating methoxy group (Compound 4) is detrimental.
-
A heteroaromatic ring can be beneficial. The 3-pyridyl group (Compound 5) leads to a significant increase in potency, possibly due to favorable hydrogen bonding interactions with the biological target.
-
The nature of the alkylthio side chain at the 3-position has a modest impact, with a slight improvement observed when moving from methyl to ethyl (Compound 3 vs. 2).
Biological Evaluation Protocols
Protocol 4: In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.[1][3]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 5: In Vitro Kinase Inhibition Assay
For compounds identified as potential kinase inhibitors, a direct enzymatic assay is necessary to determine their inhibitory potency against the target kinase.[2]
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer. Prepare serial dilutions of the test compound in DMSO.
-
Assay Procedure: In a 96- or 384-well plate, add a small volume of the diluted compound. Add the kinase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a luminescent ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol is a highly versatile and valuable building block in medicinal chemistry. Its dual reactive sites at the 3-thiol and 6-bromo positions provide a robust platform for the synthesis of diverse libraries of compounds. The application of this scaffold in the development of anticancer agents and kinase inhibitors is a testament to its potential. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, paving the way for the development of novel and impactful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolopyridazine LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]
The Versatile Duelist: Harnessing 6-Bromo-triazolo[4,3-a]pyridine-3-thiol as a Premier Building Block in Modern Synthesis
Introduction: A Scaffold of Privileged Potential
In the landscape of medicinal chemistry and drug discovery, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. Thetriazolo[4,3-a]pyridine core is a prominent member of this class, with derivatives exhibiting a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of this core is paramount to modulating its biological activity.
This guide focuses on 6-Bromo-triazolo[4,3-a]pyridine-3-thiol (CAS 1093092-64-8), a highly versatile bifunctional building block. Its true synthetic power lies in its two distinct and orthogonally reactive sites: a nucleophilic thiol group at the 3-position and a bromine atom at the 6-position, which is primed for metal-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled diversification, making it an invaluable starting point for the synthesis of complex molecular libraries aimed at biological screening. This document provides detailed protocols and expert insights into leveraging this reagent for the synthesis of advanced intermediates and potential drug candidates.
Part 1: Strategic Derivatization of the 3-Thiol Moiety via S-Alkylation
The thiol group is a potent nucleophile, readily undergoing S-alkylation to form thioethers. This reaction is one of the most fundamental and reliable transformations for this building block. The introduction of various alkyl, benzyl, or functionalized side chains at this position can significantly influence the molecule's steric and electronic properties, as well as its solubility and potential for hydrogen bonding.
Causality Behind the Protocol: The S-Alkylation Reaction
The reaction proceeds via a classical SN2 mechanism. The thiol proton is first abstracted by a mild base, generating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group, such as a tosylate), displacing the halide and forming a new carbon-sulfur bond.
Why these choices?
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is chosen to deprotonate the thiol without competing in the alkylation reaction. The choice between them often depends on the reactivity of the alkylating agent and the desired reaction temperature. K₂CO₃ is milder and often sufficient.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the thiolate anion relatively "bare" and highly reactive, thus accelerating the SN2 reaction.
-
Temperature: The reaction is often performed at room temperature to minimize potential side reactions. Gentle heating may be required for less reactive alkyl halides (e.g., alkyl chlorides) or sterically hindered substrates.
Visualizing the Workflow: S-Alkylation
Caption: Workflow for the S-alkylation of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol.
Protocol 1: General S-Alkylation
Materials:
-
6-Bromo-triazolo[4,3-a]pyridine-3-thiol (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Bromo-triazolo[4,3-a]pyridine-3-thiol and anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add anhydrous potassium carbonate to the stirred suspension.
-
Alkylation: Add the alkyl halide dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, pour the reaction mixture into cold water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired S-alkylated product.
| Alkylating Agent | Product | Typical Yield |
| Methyl Iodide | 6-Bromo-3-(methylthio)-triazolo[4,3-a]pyridine | >90% |
| Benzyl Bromide | 6-Bromo-3-(benzylthio)-triazolo[4,3-a]pyridine | >85% |
| Ethyl Bromoacetate | Ethyl 2-((6-bromo-triazolo[4,3-a]pyridin-3-yl)thio)acetate | >80% |
Part 2: Palladium-Catalyzed Cross-Coupling at the 6-Bromo Position
With the thiol group functionalized (or protected), the focus shifts to the C6-bromo position. This site is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, dramatically expanding the chemical space accessible from this single building block.
Visualizing the Core Catalytic Cycle
Caption: A simplified representation of the general Palladium cross-coupling cycle.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl linkages due to its mild conditions, commercial availability of boronic acids, and tolerance of a wide range of functional groups.
Causality Behind the Protocol:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are common. The bulky, electron-rich phosphine ligands stabilize the Pd(0) state and facilitate both the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step where the organic group is transferred from boron to palladium.
-
Solvent System: Often a mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, DME) and water is used. Water is crucial for dissolving the inorganic base and assisting in the formation of the boronate "ate" complex.
Detailed Experimental Protocol:
-
Reagent Preparation: To a microwave vial or Schlenk flask, add the S-alkylated 6-bromo-triazolo[4,3-a]pyridine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inerting the System: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-110 °C. For microwave-assisted synthesis, a temperature of 100-140 °C for 15-60 minutes is common and can significantly accelerate the reaction.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 6-aryl product.
| Boronic Acid Partner | Catalyst | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 6-Phenyl-3-(alkylthio)-triazolo[4,3-a]pyridine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 6-(4-Methoxyphenyl)-3-(alkylthio)-triazolo[4,3-a]pyridine |
| Pyridin-3-ylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 6-(Pyridin-3-yl)-3-(alkylthio)-triazolo[4,3-a]pyridine |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines, which are prevalent in pharmaceuticals. This reaction couples the bromo-scaffold with primary or secondary amines.
Causality Behind the Protocol:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, Xantphos, BINAP). These ligands promote the challenging reductive elimination step that forms the C-N bond. Pre-catalysts like Pd₂(dba)₃ are often used as the palladium source.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like LHMDS or Cs₂CO₃ can also be effective.
-
Solvent: Anhydrous, non-protic solvents like Toluene or Dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Experimental Protocol:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube or pressure vessel with the S-alkylated 6-bromo-triazolo[4,3-a]pyridine derivative (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq).
-
Reagent Addition: Add the amine (1.1-1.3 eq) followed by the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction Execution: Seal the vessel tightly and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring and Workup: After cooling to room temperature, monitor completion by LC-MS. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography to isolate the 6-amino substituted product.
Conclusion: A Gateway to Novel Chemical Matter
6-Bromo-triazolo[4,3-a]pyridine-3-thiol stands out as a supremely valuable and versatile building block. The strategic and sequential manipulation of its thiol and bromo functionalities, as detailed in these protocols, provides researchers with a robust and logical pathway to generate libraries of complex and diverse molecules. The ability to perform reliable S-alkylation followed by a suite of powerful palladium-catalyzed cross-coupling reactions makes this reagent an essential tool for professionals in drug discovery and materials science, accelerating the journey towards novel and impactful chemical entities.
Application Notes & Protocols: Thiol-Ene Click Chemistry with 6-Bromo-triazolo[4,a]pyridine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the application of thiol-ene "click" chemistry, a powerful and versatile conjugation strategy, utilizing the novel thiol-containing heterocycle, 6-Bromo-triazolo[4,3-a]pyridine-3-thiol. This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols for photoinitiated thiol-ene reactions, characterization techniques for the resulting thioether products, and a discussion of their potential applications in medicinal chemistry and drug development. The triazolopyridine scaffold is a privileged structure in pharmacology, and its functionalization via the robust and orthogonal thiol-ene reaction opens new avenues for creating diverse molecular architectures for biological screening and materials science.[1][2][3] This guide is intended to provide researchers with the foundational knowledge and practical steps to successfully implement this chemistry in their laboratories.
Introduction: The Synergy of Thiol-Ene Chemistry and the Triazolopyridine Scaffold
1.1 The Power of Thiol-Ene "Click" Chemistry
First reported in 1905, the thiol-ene reaction has gained significant prominence in recent decades as a premier example of a "click" reaction.[4][5] This reaction involves the addition of a thiol (R-SH) to an alkene ("ene") to form a stable thioether linkage.[4][6] Its acceptance into the click chemistry family is due to its high efficiency, rapid reaction rates, stereoselectivity, and the formation of no byproducts.[4][7] The reaction can proceed through two primary mechanisms: a free-radical addition and a nucleophile-catalyzed Michael addition.[4][5][8]
The most common pathway is the radical-mediated reaction, which can be initiated by UV light (photoinitiation) or heat (thermal initiation) in the presence of a radical initiator.[8] This process is advantageous as it is often insensitive to oxygen and water, allowing for reactions to be conducted under ambient conditions.[9] The photoinitiated pathway, in particular, offers exceptional spatial and temporal control over the reaction.[7]
1.2 The Significance of the Triazolopyridine Moiety
Triazolopyridines are a class of fused heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[10] This designation is due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] Various triazolopyridine derivatives have been developed as drugs, including the antidepressant trazodone and the oncology therapeutic tucatinib.[11] The inherent biological relevance of this scaffold makes it an attractive starting point for the development of new therapeutic agents.[1][2][12] The introduction of a thiol group onto this framework, as in 6-Bromo-triazolo[4,3-a]pyridine-3-thiol, creates a versatile handle for further molecular elaboration using chemistries such as the thiol-ene reaction.
The Thiol-Ene Reaction with 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
The thiol-ene reaction with 6-Bromo-triazolo[4,3-a]pyridine-3-thiol provides a straightforward and efficient method for conjugating this heterocyclic core to a wide variety of alkene-containing molecules. This opens up possibilities for creating novel compounds with tailored properties for applications in drug discovery, bioconjugation, and materials science.[13][14][15]
2.1 Reaction Mechanism: A Radical-Mediated Pathway
The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.[8][16]
Caption: Radical-mediated thiol-ene reaction mechanism.
-
Initiation: Upon exposure to UV light, a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) undergoes homolytic cleavage to generate free radicals.[17] These radicals then abstract a hydrogen atom from the thiol group of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol, forming a reactive thiyl radical.[18]
-
Propagation: The thiyl radical adds across the double bond of an alkene in an anti-Markovnikov fashion, resulting in a carbon-centered radical intermediate.[4] This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.[19]
-
Termination: The radical chain reaction is terminated by the combination of any two radical species to form a stable, non-radical product.[19][20]
2.2 Causality Behind Experimental Choices
The success of the thiol-ene reaction is dependent on several key experimental parameters:
| Parameter | Choice & Rationale |
| Initiator | A photoinitiator such as DMPA is often preferred for its efficiency in generating radicals under mild UV irradiation (typically 320-400 nm).[21][22] The concentration of the initiator is critical; too little will result in a slow reaction, while too much can lead to side reactions. |
| Solvent | While many thiol-ene reactions can be performed neat (without solvent), the choice of solvent can be important for dissolving the reactants and facilitating the reaction.[9] Solvents like DMF, THF, or acetonitrile are commonly used.[21] The polarity of the solvent can influence the reaction kinetics, with non-polar solvents sometimes increasing the rate of the chain transfer step.[23][24] |
| Stoichiometry | A 1:1 molar ratio of thiol to ene is a common starting point. However, an excess of one reactant can be used to drive the reaction to completion, especially if one of the starting materials is particularly valuable.[21] |
| Oxygen Inhibition | Dissolved oxygen can quench the radical chain reaction.[21] Therefore, it is crucial to degas the reaction mixture by purging with an inert gas like nitrogen or argon before and during the reaction.[21] |
| Alkene Reactivity | The structure of the alkene partner can significantly impact the reaction rate. Electron-rich alkenes, such as vinyl ethers and norbornenes, tend to be more reactive than electron-poor alkenes.[4][25] |
Experimental Protocols
The following protocols provide a general framework for conducting the photoinitiated thiol-ene reaction with 6-Bromo-triazolo[4,3-a]pyridine-3-thiol. Optimization may be necessary depending on the specific alkene used.
Caption: General experimental workflow for the thiol-ene reaction.
3.1 Materials and Reagents
-
6-Bromo-triazolo[4,3-a]pyridine-3-thiol (Purity: ≥95%)[26]
-
Alkene of choice
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Standard laboratory glassware and purification supplies (TLC plates, silica gel, etc.)
3.2 Step-by-Step Protocol
-
Preparation: In a quartz reaction vessel, combine 6-Bromo-triazolo[4,3-a]pyridine-3-thiol (1.0 eq), the desired alkene (1.0-1.2 eq), and the photoinitiator (e.g., DMPA, 0.05-0.1 eq).
-
Dissolution: Add the appropriate volume of degassed solvent to achieve a suitable concentration (e.g., 0.1 M).
-
Degassing: Seal the vessel and purge the solution with an inert gas (N2 or Ar) for 15-30 minutes to remove dissolved oxygen.
-
Initiation: While stirring, irradiate the reaction mixture with a UV lamp at room temperature. The distance of the lamp from the reaction vessel may need to be optimized.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting thiol is consumed.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired thioether product.
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Characterization of Thioether Products
Thorough characterization of the final product is essential to confirm the success of the thiol-ene reaction.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the thiol proton (S-H) signal of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol. Appearance of new signals corresponding to the protons of the newly formed thioether linkage and the alkyl chain from the alkene. |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the thioether linkage and the alkyl chain. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the expected thioether product. |
| FT-IR | Disappearance of the S-H stretching band (typically around 2550-2600 cm⁻¹) from the starting thiol. |
Applications and Future Perspectives
The functionalization of the 6-Bromo-triazolo[4,3-a]pyridine scaffold using thiol-ene click chemistry opens up a wide range of possibilities for researchers in drug discovery and materials science.
-
Drug Discovery: The resulting thioether derivatives can be screened for various biological activities, leveraging the known pharmacological importance of the triazolopyridine core.[2][3] The bromine atom at the 6-position remains available for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.
-
Bioconjugation: If the alkene partner contains a biocompatible moiety, the resulting product could be used for bioconjugation applications, such as labeling proteins or other biomolecules.[14][27]
-
Materials Science: By using di- or multifunctional alkenes, this chemistry can be employed to create novel polymers and materials with the triazolopyridine unit incorporated into their structure, potentially imparting unique electronic or photophysical properties.[13][15]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inefficient initiation- Oxygen inhibition- Incorrect stoichiometry | - Increase photoinitiator concentration or irradiation time.[21]- Ensure thorough degassing of the reaction mixture.[21]- Verify the molar ratios of the reactants. |
| Slow Reaction Rate | - Low initiator concentration- Low temperature (for thermal initiation) | - Gradually increase the initiator concentration or light intensity.[21]- Increase the reaction temperature if using a thermal initiator. |
| Side Product Formation | - High initiator concentration- High reaction temperature | - Reduce the amount of initiator.- If possible, conduct the reaction at a lower temperature. |
Conclusion
The thiol-ene click reaction is a highly efficient and versatile tool for the functionalization of complex molecules. Its application to 6-Bromo-triazolo[4,3-a]pyridine-3-thiol provides a robust and straightforward method for synthesizing novel compounds with significant potential in medicinal chemistry and beyond. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the vast possibilities of this powerful chemical transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Thiol-ene Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 11. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thiol-Ene ‘Click Chemistry’: Discovery to Applications | springerprofessional.de [springerprofessional.de]
- 14. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 18. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chemshuttle.com [chemshuttle.com]
- 27. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Prospective Material Science Applications of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Multifunctional Heterocycle
6-Bromo-triazolo[4,3-a]pyridine-3-thiol is a unique heterocyclic compound characterized by a fused triazolopyridine core, a reactive thiol group, and a versatile bromine substituent. This molecular architecture is not only a privileged scaffold in medicinal chemistry but also presents a compelling profile for advanced material science applications. The electron-rich nitrogen atoms of the triazolopyridine system, the sulfur atom of the thiol group, and the synthetically adaptable C-Br bond provide multiple avenues for creating novel functional materials.
This guide provides an in-depth, prospective look at two primary material science applications for this compound: as a corrosion inhibitor for steel and as a monomer for the synthesis of functional polymers. While specific literature on this exact molecule in these contexts is nascent, the following protocols are built upon established principles and data from analogous structures, offering a robust starting point for research and development.
Compound Properties:
| Property | Value | Reference |
| CAS Number | 1093092-64-8 | |
| Molecular Formula | C₆H₄BrN₃S | |
| Molecular Weight | 230.09 g/mol | |
| Physical Form | Solid |
Application I: Advanced Corrosion Inhibition for Ferrous Metals
The molecular structure of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol makes it an excellent candidate for a corrosion inhibitor, particularly for mild steel in acidic environments. The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of heteroatoms (like N and S), aromatic rings, and π-electrons.
Mechanism of Action (Proposed):
The proposed mechanism involves the adsorption of the molecule onto the steel surface through multiple interaction points:
-
Chemisorption via Thiol Group: The soft sulfur atom of the thiol group has a strong affinity for the soft iron atoms on the steel surface, forming a coordinate bond.
-
Coordination via Nitrogen Atoms: The nitrogen atoms in the triazolopyridine ring can donate their lone pair electrons to the vacant d-orbitals of iron.
-
π-Stacking: The planar aromatic triazolopyridine ring can interact with the metal surface via π-stacking, leading to a more stable and compact protective film.
This multi-faceted adsorption blocks the active sites for both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions, thus stifling the overall corrosion process.
Workflow for Evaluating Corrosion Inhibition Performance
Caption: Workflow for assessing corrosion inhibitor efficacy.
Detailed Protocol: Electrochemical Evaluation
Objective: To quantify the corrosion inhibition efficiency of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol for mild steel in a 1 M HCl solution.
1. Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat with EIS capability
-
Glass corrosion cell
-
6-Bromo-triazolo[4,3-a]pyridine-3-thiol
-
Concentrated HCl, Ethanol
-
Silicon carbide papers (various grits), acetone
2. Preparation of Steel Coupons:
-
Mechanically polish the mild steel coupons with silicon carbide papers of decreasing grit size, finishing with a 1200 grit paper.
-
Degrease the coupons by sonicating in acetone for 10 minutes.
-
Rinse with ethanol and deionized water, then dry under a stream of nitrogen.
3. Preparation of Test Solutions:
-
Prepare a 1 M HCl solution using concentrated HCl and deionized water.
-
Prepare a stock solution of the inhibitor (e.g., 10 mM) in ethanol.
-
Create a series of test solutions by adding different concentrations of the inhibitor (e.g., 0.1, 0.25, 0.5, 1.0 mM) to the 1 M HCl solution. A blank solution (1 M HCl without inhibitor) must also be prepared.
4. Electrochemical Measurements:
-
Assemble the three-electrode corrosion cell with the prepared mild steel coupon, platinum counter electrode, and SCE reference electrode in the test solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 60 minutes.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a sinusoidal AC perturbation of 10 mV over a frequency range from 100 kHz to 10 mHz.
-
Fit the resulting Nyquist plots to an equivalent circuit model to determine the charge transfer resistance (Rct).
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
5. Data Analysis:
-
Calculate the Inhibition Efficiency (%IE) from both EIS and PDP data using the following equations:
-
%IE (EIS) = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
%IE (PDP) = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
Where _inh refers to measurements with the inhibitor and _blank refers to measurements without it.
-
Expected Results (Hypothetical Data):
| Inhibitor Conc. (mM) | Rct (Ω·cm²) (from EIS) | icorr (µA/cm²) (from PDP) | %IE (EIS) | %IE (PDP) |
| 0 (Blank) | 50 | 550 | - | - |
| 0.1 | 450 | 60 | 88.9 | 89.1 |
| 0.25 | 980 | 28 | 94.9 | 94.9 |
| 0.5 | 1550 | 15 | 96.8 | 97.3 |
| 1.0 | 2100 | 11 | 97.6 | 98.0 |
Application II: Synthesis of Functional Thioether-Containing Polymers
The presence of both a thiol (-SH) and a bromo (-Br) group on the same molecule opens up the possibility of using 6-Bromo-triazolo[4,3-a]pyridine-3-thiol as an AB-type monomer for step-growth polymerization. A particularly attractive route is "thiol-bromo click polymerization," a highly efficient reaction that forms a stable thioether linkage. The resulting polymer would feature the triazolopyridine moiety in every repeating unit, potentially imparting properties such as high refractive index, thermal stability, and metal-coordinating ability.
Proposed Polymerization Workflow
Caption: Workflow for thiol-bromo click polymerization.
Detailed Protocol: Thiol-Bromo Polycondensation
Objective: To synthesize a novel poly(thioether-triazolopyridine) via self-condensation of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol.
1. Materials and Equipment:
-
6-Bromo-triazolo[4,3-a]pyridine-3-thiol (monomer)
-
Anhydrous Potassium Carbonate (K₂CO₃) (base)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and standard glassware for inert atmosphere synthesis
-
Magnetic stirrer with heating
-
Nitrogen or Argon source
2. Polymerization Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of the monomer in 5 mL of anhydrous DMF.
-
To this solution, add 1.5 mmol of anhydrous K₂CO₃. The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Continue the reaction for 24-48 hours, or until the molecular weight plateaus.
3. Polymer Isolation and Purification:
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Slowly pour the filtrate into a beaker containing 100 mL of methanol with stirring to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and oligomers.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
4. Characterization:
-
GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a suitable eluent (e.g., DMF with LiBr).
-
NMR Spectroscopy (¹H and ¹³C): Confirm the polymer structure by observing the disappearance of the thiol proton signal and the characteristic shifts of the aromatic protons and carbons in the polymer backbone.
-
FTIR Spectroscopy: Look for the disappearance of the S-H stretching vibration and the appearance of characteristic peaks for the thioether linkage.
-
Thermal Analysis (TGA/DSC): Determine the thermal stability (decomposition temperature) and glass transition temperature (Tg) of the polymer.
Conclusion and Future Outlook
6-Bromo-triazolo[4,3-a]pyridine-3-thiol stands out as a promising, yet underexplored, building block for material science. The protocols detailed herein provide a comprehensive framework for investigating its potential as a high-performance corrosion inhibitor and as a monomer for novel functional polymers. The inherent properties of the triazolopyridine core suggest that materials derived from this compound could find applications in high-performance coatings, optical materials, and coordination polymers with unique electronic or catalytic properties. Further research into this versatile molecule is highly encouraged.
Application Notes and Protocols for the Experimental Reactions of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
Application Notes and Protocols for the Experimental Reactions of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the experimental setup for key reactions involving 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science due to its unique structural features: a nucleophilic thiol group at the 3-position and a bromine atom at the 6-position, which is amenable to cross-coupling reactions. This document details the synthesis of the starting material and provides step-by-step protocols for its subsequent S-alkylation, oxidation to the corresponding sulfonyl chloride, and palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. The causality behind experimental choices, safety precautions for hazardous reagents, and methods for product purification are thoroughly discussed to ensure procedural success and laboratory safety.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] The title compound, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, is a key intermediate that allows for diversification at two key positions. The thiol group at the 3-position can be readily alkylated or oxidized, while the bromine atom at the 6-position provides a handle for the introduction of various substituents through metal-catalyzed cross-coupling reactions.[5] This dual reactivity makes it an attractive starting material for the synthesis of compound libraries for drug discovery and for the development of novel functional materials.
This guide is intended to provide researchers with a detailed and practical framework for the synthesis and manipulation of this important heterocyclic building block.
Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
The synthesis of the title compound is achieved in two main steps starting from commercially available 2,6-dibromopyridine. The first step involves the nucleophilic substitution of one of the bromine atoms with hydrazine to yield 6-bromo-2-hydrazinylpyridine. The subsequent cyclization with carbon disulfide affords the desired 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
Diagram of Synthesis Workflow
Comprehensive Analytical Characterization of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol (CAS No. 1093092-64-8). As a heterocyclic building block with significant potential in medicinal chemistry, rigorous confirmation of its structure, purity, and physicochemical properties is paramount.[1][2] We present field-proven protocols and theoretical insights for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction. This document is designed to equip researchers with the necessary tools to ensure data integrity and accelerate drug discovery and development programs.
Introduction and Strategic Importance
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol is a fused heterocyclic compound featuring a privileged triazolopyridine scaffold.[1] Such structures are cornerstones in the synthesis of novel therapeutic agents due to their diverse biological activities. The presence of a bromine atom provides a reactive handle for further synthetic modifications (e.g., cross-coupling reactions), while the thiol group introduces a key nucleophilic and hydrogen-bonding moiety.
Given its molecular formula (C₆H₄BrN₃S) and weight (230.09 g/mol ), a multi-technique approach is essential for unambiguous characterization. The potential for tautomerism between the thiol and thione forms (Figure 1) adds a layer of complexity that must be addressed by spectroscopic analysis. This guide outlines a logical workflow to establish identity, purity, and detailed structural features.
Figure 1: Thiol-Thione Tautomerism The compound can exist in equilibrium between the thiol form and the more stable thione form. Spectroscopic techniques can elucidate the dominant tautomer in a given state (solid vs. solution).
The Characterization Workflow: A Multi-Faceted Approach
A robust characterization strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.
Caption: A logical workflow for the comprehensive characterization of the target compound.
Mass Spectrometry (MS): Identity and Formula Confirmation
Expertise & Causality: Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound. For 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol, the presence of bromine is a key validation point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and its M+2 peak, which should have nearly identical intensities. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. The sample must be fully dissolved to prevent clogging of the ESI needle.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode. The triazolopyridine nitrogen atoms are readily protonated.
-
Mass Analyzer: Time-of-Flight (TOF) for high-resolution data.
-
Scan Range: 50-500 m/z. This range comfortably covers the expected molecular ion.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and good spectral average.
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺.
-
Verify the isotopic pattern: two peaks separated by ~2 Da with a ~1:1 intensity ratio.
-
Calculate the theoretical exact mass for C₆H₅BrN₃S⁺ and compare it to the observed mass. The deviation should be less than 5 ppm.
-
| Ion Species | Theoretical m/z (Monoisotopic) | Expected m/z Values | Expected Isotope Ratio |
| [M+H]⁺ | C₆H₅⁷⁹BrN₃S⁺ = 229.9542 | 229.95 | ~100% |
| [M+2+H]⁺ | C₆H₅⁸¹BrN₃S⁺ = 231.9522 | 231.95 | ~98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is critical for confirming the substitution pattern on the pyridine ring and investigating the thiol/thione tautomerism. The thiol proton (-SH) is often a broad singlet, while a thione N-H proton is also typically a broad singlet but may appear further downfield. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can solubilize the compound and its polarity helps in observing exchangeable protons like -SH or -NH.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent signal is not used for referencing.
-
Instrument Setup (400 MHz Spectrometer):
-
Acquisition: Run standard ¹H, ¹³C, and optionally 2D correlation experiments like HSQC.
-
Temperature: 25 °C.
-
-
Data Analysis & Interpretation:
-
¹H NMR: The pyridine ring protons will appear in the aromatic region (typically 7.0-9.0 ppm). Based on known triazolopyridine structures, we can predict their approximate shifts and coupling patterns.[3][4] The proton at C7 will likely be a doublet of doublets, C8 a doublet, and C5 a doublet. The SH/NH proton will likely be a broad singlet that is exchangeable with D₂O.
-
¹³C NMR: Expect six distinct carbon signals. The carbon bearing the bromine (C6) will be significantly influenced by the halogen. The C3 carbon, attached to sulfur, will also have a characteristic chemical shift.
-
| Proton Assignment (Predicted) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.8 - 9.2 | d (doublet) | ~8.0 Hz |
| H-7 | ~7.5 - 7.8 | dd (doublet of doublets) | J ≈ 8.0, 1.5 Hz |
| H-8 | ~7.2 - 7.4 | d (doublet) | ~1.5 Hz |
| SH or NH | ~13.0 - 15.0 (variable) | br s (broad singlet) | N/A |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is particularly useful for identifying the dominant tautomeric form in the solid state. A strong absorption in the 3100-3400 cm⁻¹ region would suggest an N-H bond (thione form), while a weak band around 2550-2600 cm⁻¹ would indicate an S-H bond (thiol form). The C=S (thione) bond typically shows a medium-intensity absorption in the 1050-1250 cm⁻¹ region.[5][6]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup:
-
Technique: ATR is preferred for solids as it requires minimal sample prep.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum of the clean ATR crystal first, then record the sample spectrum.
-
Data Analysis & Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3100 - 3400 | Indicates presence of the thione tautomer. |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the aromatic system. |
| C=N / C=C Stretch | 1500 - 1650 | Characteristic of the fused heterocyclic rings. |
| C=S Stretch | 1050 - 1250 | Strong evidence for the thione tautomer. |
| C-Br Stretch | 500 - 650 | Confirms the presence of the bromo substituent. |
High-Performance Liquid Chromatography (HPLC): Purity Determination
Expertise & Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reversed-phase method, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically effective for heterocyclic compounds. The goal is to develop a method that shows a single, sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials. A Diode Array Detector (DAD) is used to obtain UV spectra across the peak, which can help confirm peak identity and homogeneity.
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions. A gradient is used to ensure elution of both polar and nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: DAD, monitoring at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks detected.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks (% Area). For regulatory purposes, this method would require full validation.
-
X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: While other techniques provide evidence, single-crystal X-ray diffraction is the only method that provides an unambiguous, three-dimensional map of the atomic positions in the solid state.[7][8] It can definitively resolve the thiol vs. thione tautomerism, reveal precise bond lengths and angles, and describe intermolecular interactions like hydrogen bonding that dictate the crystal packing.[1][9] This is the ultimate structural confirmation.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.[7] Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). The goal is to obtain single, non-twinned crystals of sufficient size (~0.1-0.3 mm).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.
-
Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) to collect diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction patterns to determine the unit cell dimensions and space group.[10][11] Triazolopyridine derivatives often crystallize in monoclinic or orthorhombic systems.[1][5]
-
Solve the structure using direct methods or Patterson methods to find the initial atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, angles, and thermal parameters.
-
-
Data Interpretation: The final output is a detailed structural model that can be visualized. Key information to extract includes confirmation of the tautomeric form, planarity of the ring system, and analysis of any hydrogen bonding or π-π stacking interactions in the crystal lattice.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid(1159831-86-3) 1H NMR [m.chemicalbook.com]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 9. mdpi.com [mdpi.com]
- 10. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 11. metalurji.mu.edu.tr [metalurji.mu.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
Technical Support Center: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
Welcome to the technical support guide for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol (CAS 1093092-64-8).[4][5] This resource is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis and optimize your yield and purity.
The synthesis of this fused triazole system is a valuable process, as the[1][2][3]triazolo[4,3-a]pyridine core is a key scaffold in medicinal chemistry.[6] The typical synthetic route involves the cyclization of a substituted hydrazinopyridine with carbon disulfide. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide provides a structured, question-and-answer approach to troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My overall yield is very low (<40%). What are the common causes and how can I improve it?
A low yield is the most frequent challenge and can stem from issues in either the preparation of the starting material or the final cyclization step.
Causality & Explanation:
The overall yield is a product of the efficiency of two key steps: the synthesis of 5-bromo-2-hydrazinopyridine and its subsequent cyclization. An issue in either step will compromise the final output. The cyclization reaction itself is an equilibrium-driven process that requires careful control of base, temperature, and reaction time to prevent the formation of stable, non-cyclized intermediates or decomposition byproducts.
Troubleshooting Steps:
-
Verify Starting Material Quality: The purity of your 5-bromo-2-hydrazinopyridine is paramount. Impurities from its synthesis (e.g., unreacted 2,5-dibromopyridine or residual salts) can inhibit the cyclization. Confirm purity by ¹H NMR and melting point (approx. 132-136 °C) before proceeding.[7] If impure, recrystallize from an appropriate solvent like ethanol or isopropanol.
-
Optimize Base Stoichiometry: The reaction requires a base (typically KOH or NaOH) to deprotonate the hydrazine and facilitate the initial reaction with carbon disulfide (CS₂). Insufficient base leads to an incomplete reaction. Conversely, a large excess of strong base can promote side reactions and decomposition of the CS₂ adduct. Start with 1.1 to 1.2 molar equivalents of base relative to the hydrazinopyridine.
-
Control Temperature & Reaction Time: The initial formation of the potassium dithiocarbazate intermediate is often exothermic. The reaction should be initiated at a low temperature (0-5 °C) to control this exotherm.[3] After the initial addition, the reaction is typically heated to reflux to drive the intramolecular cyclization, which involves the elimination of hydrogen sulfide. Monitor the reaction by TLC; prolonged heating after completion can lead to degradation and lower yields.
-
Ensure Anhydrous Conditions: While some protocols use aqueous ethanol, water can hydrolyze the thiosemicarbazide intermediate. Using absolute ethanol and a strong base like potassium hydroxide can improve yields.[2][8]
Q2: I am observing a significant amount of unreacted 5-bromo-2-hydrazinopyridine in my final product. How can I drive the reaction to completion?
This indicates that the initial nucleophilic attack on carbon disulfide or the subsequent cyclization is stalling.
Causality & Explanation:
The reaction begins with the formation of a dithiocarbazate salt from the hydrazine, base, and CS₂. This intermediate must then undergo intramolecular cyclization. If this cyclization is slow or reversible under the reaction conditions, or if the initial adduct formation is incomplete, you will recover the starting material.
Troubleshooting Steps:
-
Increase Carbon Disulfide Equivalents: CS₂ is volatile and can be lost during the reaction, especially under reflux. Using a slight excess (1.2 to 1.5 equivalents) can help drive the reaction forward. Ensure it is added slowly at a low temperature to prevent rapid boiling and loss.
-
Extend Reflux Time: The cyclization step can be slow. If TLC analysis shows both starting material and product, extend the reflux time in increments of 1-2 hours and continue monitoring. Be cautious of decomposition with excessive heating.
-
Choice of Solvent and Base: The solubility of the intermediate dithiocarbazate salt is crucial. A solvent system like ethanol or methanol with potassium hydroxide is often effective because the resulting potassium salt has good solubility, facilitating the subsequent cyclization.[2][8]
-
Post-Reaction pH Adjustment: The product is a thiol and can exist as a thiolate salt in the basic reaction mixture. Careful acidification of the cooled reaction mixture (e.g., with acetic acid or dilute HCl) to a pH of ~5-6 is required to precipitate the neutral thiol product. Incomplete neutralization will leave some product dissolved as the salt, reducing the isolated yield.
Q3: My final product is impure, showing extra peaks in the NMR. What are the likely side products and how can I minimize them?
Impurity profiles often point to specific side reactions that can be controlled by modifying the reaction conditions.
Causality & Explanation:
The primary impurities are typically the result of oxidation or incomplete cyclization. The thiol group is susceptible to oxidation, especially in the presence of air during workup, forming a disulfide. Other impurities can arise from alternative reaction pathways of the thiosemicarbazide intermediate.
Troubleshooting Steps:
-
Minimizing Disulfide Formation: The most common impurity is the corresponding disulfide. To prevent its formation, perform the workup and filtration under an inert atmosphere (e.g., nitrogen or argon). Degassing the workup solvents can also help. If disulfide is formed, it can sometimes be reduced back to the thiol, but prevention is a better strategy.
-
Preventing Isomeric Byproducts: While the formation of the[1][2][3]triazolo[4,3-a]pyridine system is generally favored, harsh conditions could potentially lead to other cyclization products. Sticking to established temperature profiles and avoiding excessively strong bases or prolonged reaction times is key. The cyclization of thiosemicarbazides is known to be sensitive to the reaction medium, with alkaline conditions favoring triazole formation.[9]
-
Purification Strategy: The crude product can be purified by recrystallization. A solvent mixture like ethanol/water or DMF/water is often effective. Slurrying the crude solid in a solvent like diethyl ether can also help remove less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the established synthetic route and mechanism for this synthesis?
The most common and direct route is the reaction of 5-bromo-2-hydrazinopyridine with carbon disulfide in the presence of a base.
Mechanism:
-
Deprotonation: A base, typically potassium hydroxide (KOH), deprotonates the terminal nitrogen of the hydrazine, increasing its nucleophilicity.
-
Nucleophilic Attack: The activated hydrazine attacks the electrophilic carbon of carbon disulfide (CS₂) to form a dithiocarbazate salt intermediate.
-
Intramolecular Cyclization: The dithiocarbazate then undergoes an intramolecular nucleophilic attack from the pyridine ring nitrogen onto the thiocarbonyl carbon.
-
Elimination/Tautomerization: This is followed by elimination of a molecule of hydrogen sulfide (H₂S) upon heating, leading to the formation of the aromatic triazole ring. The final product exists predominantly in the thiol tautomeric form.
Q2: What are the critical parameters for the cyclization step?
Success hinges on the careful control of several key parameters.
| Parameter | Recommended Range | Rationale & Expert Insight |
| Base | 1.1 - 1.2 eq. KOH | Sufficient base is needed to drive the initial reaction, but excess can cause degradation. KOH is preferred for the solubility of the potassium dithiocarbazate intermediate.[2][8] |
| Solvent | Absolute Ethanol | Provides good solubility for the reactants and the intermediate salt. Anhydrous conditions prevent hydrolysis of intermediates. |
| Temperature | 0-5 °C (initial addition), then Reflux (78 °C) | Initial cooling controls the exothermic reaction with CS₂. Subsequent heating is required to overcome the activation energy for the cyclization and H₂S elimination step. |
| Reaction Time | 4 - 8 hours (at reflux) | Reaction progress should be monitored by TLC. Over-refluxing can lead to decomposition and discoloration of the reaction mixture. |
Q3: How do I prepare and ensure the quality of the starting material, 5-bromo-2-hydrazinopyridine?
A high-quality starting material is non-negotiable for a good yield in the final step.
The most common laboratory preparation involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with hydrazine hydrate.
Recommended Protocol (from 2-chloro-5-bromopyridine):
-
To a flask containing hydrazine hydrate (5-10 equivalents), add 2-chloro-5-bromopyridine (1 equivalent).
-
Heat the mixture, typically to 80-100 °C, for several hours.[10] Using a large excess of hydrazine hydrate helps to minimize the formation of dimeric byproducts.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Quality Control: Assess purity via ¹H NMR and measure the melting point. The presence of starting material or other impurities necessitates recrystallization before use in the next step.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A multi-technique approach is essential for unambiguous confirmation.
-
Thin-Layer Chromatography (TLC): Ideal for monitoring reaction progress. Use a mobile phase like ethyl acetate/hexane (e.g., 1:1 or 2:1) to resolve the starting material from the more polar product.
-
¹H NMR Spectroscopy: Essential for structural confirmation. Expect to see characteristic aromatic protons for the pyridine ring system and a broad singlet for the N-H and S-H protons. The thiol proton (SH) may exchange with solvent, so its observation can be concentration and solvent-dependent.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₆H₄BrN₃S, MW: 230.09 g/mol ).[4]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching and C=S (thione) vibrations.
Q5: What are the key safety considerations for this synthesis?
This synthesis involves hazardous materials that require strict safety protocols.
-
Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including gloves, lab coat, and safety goggles.[10][11]
-
Carbon Disulfide (CS₂): It is extremely flammable with a very low flash point and is also highly toxic. All additions and handling must be done in a fume hood, away from any potential ignition sources.
-
Hydrogen Sulfide (H₂S): This is a toxic and flammable gas that is evolved during the cyclization step. The reaction must be performed in a well-ventilated fume hood to prevent inhalation. Consider using a scrubber (e.g., a bleach solution) to trap the H₂S gas exiting the condenser.
Visualizations & Workflows
Synthetic Workflow
The overall process can be visualized as a two-step sequence.
Caption: High-level synthetic workflow.
Reaction Mechanism
The core of the synthesis is the base-catalyzed cyclization.
Caption: Key mechanistic steps of the cyclization.
Troubleshooting Logic
A systematic approach to diagnosing low yield issues.
Caption: A logical flow for troubleshooting low yields.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. 6-Bromo 1,2,4 triazolo 4,3-a pyridine-3-thiol 1093092-64-8 [sigmaaldrich.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 7. lookchem.com [lookchem.com]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
Technical Support Center: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
Welcome to the technical support resource for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the handling, storage, and troubleshooting of this versatile heterocyclic compound. My aim is to synthesize established chemical principles with practical, field-proven insights to ensure the integrity of your experiments.
The triazolopyridine scaffold is a cornerstone in medicinal chemistry, known for its diverse biological activities.[2][4] However, the introduction of a thiol group at the 3-position presents specific stability challenges that, if not properly managed, can lead to inconsistent experimental results. This guide will equip you with the knowledge to mitigate these issues proactively.
Core Stability Profile
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol is a solid at room temperature. The primary stability concern arises from the exocyclic thiol (-SH) group, which is susceptible to oxidation. This reactivity is a general characteristic of thiols, which can be oxidized to various species, most commonly disulfides, especially in the presence of air (oxygen), metal ions, or at a basic pH.[5] The electron-withdrawing nature of the bromo substituent and the aromatic triazolopyridine ring system can influence the acidity of the thiol proton, potentially impacting its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol?
A1: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[6] Refrigeration slows down potential degradation pathways.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[5] This is the most critical factor to prevent oxidation. After each use, flush the container with an inert gas before sealing.
-
Light: Protect from light. Store in an amber vial or in a dark location.
-
Moisture: Keep in a tightly sealed container in a dry environment.
Q2: I noticed my solid sample has a slight yellow tint, but the product sheet says it should be off-white. Is it still usable?
A2: A slight yellow discoloration can be an early indicator of oxidation, likely due to the formation of disulfide dimers or other minor oxidized species on the surface of the solid. While a faint tint may not significantly impact the bulk purity for some applications (e.g., initial screening), it is a warning sign. For sensitive assays or quantitative studies, it is highly recommended to use a fresh, properly stored sample. You can assess the purity of the material using techniques like HPLC or LC-MS to quantify the level of impurities before proceeding.
Q3: My compound is poorly soluble in my desired aqueous buffer (pH 7.4). Can I increase the pH to deprotonate the thiol and improve solubility?
A3: While increasing the pH will deprotonate the thiol to the more soluble thiolate anion, this dramatically increases the rate of oxidation.[5] Thiolates are much stronger nucleophiles and are far more susceptible to oxidation to the disulfide. If you must use a basic pH, it is imperative to work with deoxygenated buffers and under a strict inert atmosphere. Consider preparing the solution immediately before use and minimizing its exposure to air.
Q4: Can I prepare a stock solution of this compound in DMSO and store it?
A4: DMSO is a common solvent for stock solutions. However, some grades of DMSO can contain oxidizing impurities or absorb water over time, which can promote thiol degradation. If you prepare a DMSO stock solution, use anhydrous, high-purity DMSO. For long-term storage, it is best to aliquot the stock solution into separate vials to avoid repeated freeze-thaw cycles and exposure to air. Store aliquots at -20°C or -80°C under an inert atmosphere. Even under these conditions, it is advisable to check the purity of a thawed aliquot before use in sensitive experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent biological activity or reaction yield between batches. | 1. Degradation of the compound: The most likely cause is oxidation of the thiol group to a disulfide dimer, which will have different chemical properties and biological activity. 2. Contamination: Introduction of metal ions that can catalyze oxidation. | 1. Verify Purity: Before use, analyze the compound's purity via HPLC, LC-MS, or ¹H NMR. Look for the appearance of new peaks, particularly a peak corresponding to the expected mass of the disulfide dimer. 2. Improve Handling: Strictly adhere to anaerobic handling techniques. Use deoxygenated solvents and buffers. Sparging solvents with argon or nitrogen prior to use is highly recommended. 3. Use Chelators: If metal contamination is suspected in your buffer, consider adding a small amount of a chelating agent like EDTA. |
| A precipitate forms in my aqueous reaction mixture over time. | 1. Disulfide Formation: The disulfide dimer is generally less soluble than the parent thiol, especially in aqueous media. 2. pH-dependent solubility: Changes in the pH of the medium could cause the protonated thiol to precipitate if its concentration is above its solubility limit. | 1. Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm if it is the disulfide dimer. 2. Work Quickly: Prepare solutions fresh and use them immediately. 3. Consider Reducing Agents: For certain applications, a small amount of a mild reducing agent like DTT or TCEP can be included to maintain the thiol in its reduced state. Caution: Ensure the reducing agent does not interfere with your downstream application. |
| Reaction with an electrophile is not proceeding as expected. | 1. Oxidized Starting Material: The thiol is the nucleophilic species in many reactions. If it has been oxidized to a disulfide, it will not react with the electrophile. 2. Incorrect pH: The nucleophilicity of the thiol is pH-dependent. The thiolate form is a much stronger nucleophile. | 1. Confirm Purity: Ensure your starting material is predominantly in the thiol form. 2. Optimize pH: The reaction may require a basic catalyst to generate the more reactive thiolate. However, this must be balanced with the increased risk of oxidation. Conduct the reaction under a strict inert atmosphere if basic conditions are used. |
Visualizing Potential Degradation
The primary stability concern for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol is the oxidative dimerization to its corresponding disulfide. This process is often catalyzed by trace metals or occurs under basic conditions in the presence of oxygen.
Caption: Reversible oxidation of the thiol to a disulfide dimer.
Experimental Protocol: Assessing the Purity and Stability by HPLC
This protocol provides a general method for monitoring the stability of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol in a solution over time.
Objective: To quantify the percentage of the parent thiol and detect the formation of its disulfide dimer.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Solvent Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation (Timepoint 0):
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of ACN to make a 1 mg/mL stock solution.
-
Immediately dilute 100 µL of the stock solution into 900 µL of a 50:50 mixture of Mobile Phase A and B to make a 100 µg/mL working solution.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 220-400 nm and select an optimal wavelength (e.g., 254 nm or λmax).
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Stability Study:
-
Store the stock solution under the desired test conditions (e.g., room temperature on the benchtop vs. refrigerated under argon).
-
At specified time points (e.g., 1h, 4h, 24h, 48h), prepare a fresh working solution from the stock and inject it into the HPLC.
-
-
Data Analysis:
-
The thiol monomer is expected to elute earlier than the more nonpolar disulfide dimer.
-
Integrate the peak areas for the monomer and any new peaks that appear over time.
-
Calculate the percentage purity at each time point: Purity % = (Area of Monomer Peak / Total Area of All Peaks) * 100.
-
Workflow for Stability Assessment
Caption: HPLC workflow for a time-course stability study.
By following these guidelines and proactively addressing the inherent reactivity of the thiol group, you can ensure the reliability and reproducibility of your experimental results with 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
Technical Support Center: Overcoming Poor Solubility of Triazolopyridine Compounds in Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet significant challenge of poor aqueous solubility of triazolopyridine compounds in experimental assays. Inaccurate concentration data due to precipitation can lead to misleading structure-activity relationships (SAR), underestimated potency, and overall unreliable results.[1] This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your research.
Section 1: Understanding the Challenge - The Physicochemical Nature of Triazolopyridines
Triazolopyridines are a class of heterocyclic compounds featuring a fused triazole and pyridine ring system.[2] This scaffold is prevalent in many pharmacologically active agents.[3][4] However, the combination of a planar, aromatic structure and often lipophilic substituents can contribute to low aqueous solubility.[5][6] Effectively solubilizing these "brick-dust" or "grease-ball" type molecules is paramount for obtaining accurate and reproducible assay data.[7]
Key factors influencing the solubility of triazolopyridine compounds include:
-
Crystal Lattice Energy: The strong intermolecular forces in the crystalline solid state of many triazolopyridines require significant energy to overcome for dissolution to occur.
-
Lipophilicity: Substituents on the triazolopyridine core can increase the molecule's lipophilicity (LogP), reducing its affinity for aqueous assay buffers.
-
pKa and pH: The basic nitrogen atoms in the pyridine and triazole rings mean that the compound's ionization state, and therefore solubility, can be highly dependent on the pH of the medium.[8][9]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered when working with triazolopyridine compounds.
Q1: My triazolopyridine compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening?
A1: This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to exceed its maximum aqueous solubility, leading to precipitation.[10]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A2:
-
Kinetic solubility measures the concentration of a compound that remains in solution under specific, non-equilibrium conditions, such as the rapid dilution from a DMSO stock. It is a high-throughput method often used in early drug discovery.[11][12][13]
-
Thermodynamic solubility is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[11][12]
For most in vitro assays, kinetic solubility is more reflective of the experimental conditions you will encounter.[14] However, understanding the thermodynamic solubility is crucial for later-stage development and formulation.[11]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[1] It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid off-target effects.[10] Always run a vehicle control (media with the same final DMSO concentration as your test samples) to assess any solvent-induced effects.
Q4: Can I use sonication or vortexing to redissolve my precipitated compound in the assay plate?
A4: While these methods can temporarily redisperse precipitated particles, they do not truly redissolve the compound to a thermodynamically stable state. This can lead to variable and inaccurate results, as the actual concentration of the compound in solution is unknown and likely not consistent across wells. It is a temporary fix that does not address the root cause of poor solubility.
Q5: Are there any structural modifications to the triazolopyridine scaffold that can improve solubility?
A5: Yes, medicinal chemistry strategies can be employed to enhance solubility. One approach is the formation of salts by targeting the basic nitrogen atoms in the heterocyclic rings, which can significantly improve water solubility.[15] Additionally, incorporating polar functional groups or ionizable moieties can increase the hydrophilicity of the molecule.
Section 3: Troubleshooting Guides & Protocols
This section provides systematic approaches and detailed protocols to diagnose and overcome solubility issues with your triazolopyridine compounds.
Initial Assessment of Solubility
Before proceeding with extensive assays, it is crucial to determine the approximate aqueous solubility of your compound.
This protocol provides a quick estimate of the kinetic solubility of your compound in your specific assay buffer.
Materials:
-
Triazolopyridine compound
-
Anhydrous, high-purity DMSO
-
Your specific aqueous assay buffer (pre-warmed to the assay temperature, e.g., 37°C)
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh your compound and dissolve it in 100% DMSO to create a concentrated stock (e.g., 10 mM). Ensure complete dissolution.[9][10][16][17]
-
Perform serial dilutions: In a clear 96-well plate, perform serial dilutions of your DMSO stock into the pre-warmed aqueous buffer. For example, add 2 µL of DMSO stock to 198 µL of buffer for a 1:100 dilution, resulting in a 100 µM final concentration with 1% DMSO.
-
Incubate: Allow the plate to incubate at the assay temperature for a set period (e.g., 1-2 hours), mimicking your assay conditions.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, particles).
-
Instrumental Analysis: Quantify the precipitation by measuring light scattering using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) with a spectrophotometer.[13]
-
Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility under these conditions.
Systematic Solubilization Strategies
If your compound's solubility is below the desired assay concentration, employ the following strategies systematically.
For triazolopyridine compounds with basic nitrogens, adjusting the pH of the assay buffer can significantly increase solubility by promoting ionization.
Workflow:
Caption: Workflow for pH Modification Strategy.
Causality: By lowering the pH of the buffer below the pKa of the basic nitrogen(s) on the triazolopyridine ring, you increase the proportion of the protonated, charged species. This ionized form is generally more soluble in aqueous media than the neutral form.[8]
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[18]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), such as PEG 400
Protocol 2: Co-solvent Screening
-
Prepare your assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% v/v).
-
Repeat the Kinetic Solubility Assessment (Protocol 1) for each co-solvent condition.
-
Crucially, run a vehicle control for each co-solvent concentration in your assay to ensure the solvent itself does not interfere with the biological target or assay readout.
-
Select the lowest concentration of the co-solvent that provides the desired solubility without impacting assay performance.
Data Summary Table for Co-solvent Screening:
| Co-solvent | Concentration (% v/v) | Kinetic Solubility (µM) | Assay Interference (e.g., % Inhibition) |
| None | 0 | < 10 | 0 |
| Ethanol | 1 | 25 | 2 |
| Ethanol | 2 | 50 | 5 |
| PEG 400 | 1 | 30 | 1 |
| PEG 400 | 2 | 65 | 3 |
Excipients can be used to create formulations that enhance apparent solubility.
Workflow for Excipient Selection:
Caption: Decision workflow for selecting solubilizing excipients.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[19][20] They are particularly useful in biochemical assays, but care must be taken in cell-based assays as they can disrupt cell membranes at higher concentrations. A final concentration of 0.01% - 0.05% is a good starting point.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Lipid-Based Formulations: For highly lipophilic triazolopyridines, lipid-based drug delivery systems (LBDDS) can be effective.[11] These systems use oils and surfactants to create self-emulsifying formulations that form fine dispersions in aqueous media.
Protocol 3: Preparing a Triazolopyridine Formulation with HP-β-Cyclodextrin
-
Determine Molar Ratio: Start by testing a 1:1 molar ratio of your triazolopyridine compound to HP-β-CD.
-
Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your assay buffer. Gentle warming (to ~40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.
-
Add Compound: Add your compound (ideally as a solid, or from a minimal volume of a co-solvent like ethanol) to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This is your new, solubilized stock solution.
Section 4: Best Practices for Stock Solution Management
Maintaining the integrity of your stock solutions is as critical as the initial solubilization.
-
Use High-Purity Solvents: Always use anhydrous, high-purity DMSO for your primary stock solutions to prevent degradation.[10]
-
Store Properly: Store stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation. Amber vials can protect light-sensitive compounds.[16]
-
Minimize Freeze-Thaw Cycles: Aliquot your primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[8][10]
-
Pre-warm Diluents: Always pre-warm your aqueous buffers to the assay temperature before adding the DMSO stock to prevent temperature-induced precipitation.[10]
-
Dilution Technique: Add the DMSO stock to the aqueous buffer drop-wise while gently vortexing or swirling to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.[10]
By following these guidelines and systematically applying the troubleshooting protocols, you can overcome the solubility challenges posed by triazolopyridine compounds, leading to more reliable and accurate data in your drug discovery and development efforts.
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. geneonline.com [geneonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 7. bioengineer.org [bioengineer.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazolopyridine | C18H15FN4O | CID 5289514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Synthesis and in vitro leishmanicidal activity of novel [1,2,3]triazolo[1,5- a ]pyridine salts - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01070B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. complexgenerics.org [complexgenerics.org]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
Prepared by the Senior Application Science Team
Welcome to the technical support center for the synthetic chemistry of heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol. Alkylation of this scaffold is a common synthetic step, but it is frequently plagued by side reactions that can complicate downstream processes and reduce yields. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the alkylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
Q1: I performed an alkylation on 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol and obtained a mixture of two isomeric products instead of the single product I expected. What is happening?
A: This is the most common challenge with this substrate and arises from its nature as an ambident nucleophile .[4] The molecule exists in tautomeric equilibrium between the thiol and thione forms. Upon deprotonation with a base, the resulting anion has two nucleophilic centers: the sulfur atom and a nitrogen atom in the triazole ring. Consequently, the alkylating agent can attack either site, leading to a mixture of the S-alkylated (thioether) and N-alkylated isomers.[5][6] The ratio of these products is highly dependent on the reaction conditions.
Q2: What are the likely structures of the major S- and N-alkylated side products?
A: The desired product in many synthetic campaigns is the S-alkylated isomer, 6-Bromo-3-(alkylthio)-[1][2][3]triazolo[4,3-a]pyridine. The primary side product is typically an N-alkylated isomer. Given the structure of the[1][2][3]triazolo[4,3-a]pyridine core, alkylation is most likely to occur at the N2 position of the triazole ring, leading to 6-Bromo-2-alkyl-2H-[1][2][3]triazolo[4,3-a]pyridin-3-thione.
Caption: S- vs. N-Alkylation Products.
Q3: How can I reliably distinguish between the S- and N-alkylated isomers to determine the success of my reaction?
A: Differentiating between the S- and N-alkylated products is crucial and can be achieved definitively using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and, if available, X-ray crystallography.[6][7]
-
¹H NMR Spectroscopy: The chemical shift of the protons on the alkyl group is a key indicator. In the S-alkylated isomer, the protons on the carbon attached to the sulfur (e.g., -S-CH₂ -R) will have a characteristic chemical shift. For the N-alkylated isomer, the protons on the carbon attached to the nitrogen (e.g., -N-CH₂ -R) will typically be shifted further downfield due to the greater deshielding effect of the nitrogen atom within the heterocyclic ring system.
-
¹³C NMR Spectroscopy: The carbon of the alkyl group attached to the heteroatom will also show a distinct chemical shift. The C-S carbon signal appears further upfield compared to the C-N carbon signal.[7]
-
X-Ray Crystallography: If you can obtain a single crystal of one of the products, X-ray diffraction provides unambiguous structural confirmation.[6]
Section 2: The Underlying Chemistry - A Mechanistic Overview
Understanding the reaction mechanism is key to controlling its outcome. The regioselectivity of this alkylation is governed by the principles of ambident nucleophilicity and the Hard and Soft Acids and Bases (HSAB) theory.
Ambident Nucleophilicity and Tautomerism
The 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol starting material exists as a mixture of thiol and thione tautomers. Deprotonation creates a resonance-stabilized anion where the negative charge is delocalized over the sulfur and nitrogen atoms, creating two potential points of attack for an electrophile (the alkylating agent).
dot graph G { layout=dot; rankdir=LR; graph [fontname="Arial", label="Figure 2: Thiol-Thione Tautomerism and Anion Formation", labelloc=b, fontsize=12]; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=none];
Thiol [label="Thiol Form"]; Thione [label="Thione Form"]; Anion [label="Resonance-Stabilized Anion\n(Delocalized Charge on S and N)"];
Thiol -- Thione [label="⇌", fontcolor="#4285F4"]; Thione -- Anion [label="+ Base\n- H⁺", fontcolor="#EA4335"]; }
Caption: Thiol-Thione Tautomerism.
The Role of the Hard and Soft Acids and Bases (HSAB) Principle
The HSAB principle is a powerful qualitative concept that helps predict the outcome of this reaction.[1] It states that soft acids react faster and form stronger bonds with soft bases, while hard acids react faster and form stronger bonds with hard bases.
-
Soft Nucleophilic Center (Sulfur): The sulfur atom is large, polarizable, and considered a soft base .
-
Hard Nucleophilic Center (Nitrogen): The nitrogen atom is smaller, more electronegative, and considered a hard base .
-
Alkylating Agents (Electrophiles): These are the "acids".
-
Soft Acids: Alkyl halides like methyl iodide (CH₃I) or benzyl bromide (BnBr), where the electrophilic carbon is less positively charged and the leaving group is highly polarizable, are considered soft acids .[4]
-
Hard Acids: Reagents like dimethyl sulfate ((CH₃)₂SO₄) or alkyl tosylates (R-OTs), where the electrophilic carbon has a greater partial positive charge, are considered harder acids .
-
Prediction: To favor the desired S-alkylation , one should pair the soft sulfur base with a soft alkylating agent (soft acid). Conversely, using a hard alkylating agent will increase the proportion of the undesired N-alkylation product.[1][8]
Section 3: Troubleshooting Guide for Regioselectivity Control
This section provides actionable strategies to steer the reaction toward the desired S-alkylated product.
Core Problem: Poor S/N Regioselectivity
The key to solving this problem is to manipulate the reaction conditions to favor the kinetic pathway leading to the desired isomer. The following table summarizes the critical factors and their influence on the reaction's regioselectivity.
| Factor | Condition Favoring S-Alkylation (Soft-Soft) | Condition Favoring N-Alkylation (Hard-Hard) | Causality & Rationale |
| Alkylating Agent | Soft electrophiles (e.g., CH₃I, BnBr) | Hard electrophiles (e.g., (CH₃)₂SO₄, R-OTs) | Matches the soft sulfur or hard nitrogen center according to the HSAB principle. |
| Solvent | Polar Aprotic (e.g., DMF, Acetone, THF) | Polar Protic (e.g., Ethanol, Methanol) | Aprotic solvents solvate the cation but leave the nucleophilic anion relatively "bare," allowing the more intrinsically nucleophilic sulfur to react. Protic solvents can hydrogen-bond with the hard nitrogen atom, but may more strongly solvate the sulfur, hindering its reactivity. |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., NaH, LDA) | Weaker bases create a lower concentration of the free anion, favoring an SN2-like attack at the more accessible sulfur. Stronger bases can lead to a higher concentration of the free anion, which might favor attack from the site of higher charge density (nitrogen). |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures | S-alkylation is often the kinetically favored product, which is preferentially formed at lower temperatures.[9] Higher temperatures can allow the reaction to equilibrate, potentially favoring the thermodynamically more stable N-alkylated isomer. |
| Counter-ion | K⁺, Na⁺, Cs⁺ | Ag⁺ | Common alkali metal cations do little to influence the reaction pathway. Ag⁺ has a high affinity for halides, promoting the formation of a carbocation-like intermediate (a very hard acid), which then reacts preferentially with the hard nitrogen site. |
Troubleshooting Workflow
If your reaction is producing an undesired mixture of isomers, follow this logical workflow to optimize the outcome.
Caption: Troubleshooting Workflow.
Section 4: Validated Experimental Protocols
The following protocols provide a starting point for achieving high regioselectivity in your experiments.
Protocol 1: Selective S-Alkylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
This protocol is optimized for kinetic control to favor the formation of the S-alkylated product using a soft alkylating agent in a polar aprotic solvent.
Materials:
-
Alkyl Iodide or Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol and anhydrous DMF (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add the alkylating agent (alkyl iodide or benzyl bromide) dropwise to the stirring suspension.
-
Maintain the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-6 hours).
-
Upon completion, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry. If no precipitate forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure S-alkylated product.
Protocol 2: Characterization of S- and N-Alkylated Isomers by ¹H NMR Spectroscopy
Objective: To confirm the structure of the major product and determine the isomeric ratio if a mixture is obtained.
Procedure:
-
Prepare a clean, dry NMR tube.
-
Dissolve an accurately weighed sample of the crude or purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the S-alkylated product: Look for the characteristic signals of the alkyl group attached to the sulfur. For an ethyl group (-S-CH₂CH₃), expect a quartet around 3.2-3.4 ppm and a triplet around 1.3-1.5 ppm in DMSO-d₆.
-
Identify the N-alkylated product: The signals for the alkyl group attached to the nitrogen will be shifted downfield. For an ethyl group (-N-CH₂CH₃), the quartet may appear around 4.2-4.5 ppm.[7]
-
Calculate Isomeric Ratio: Integrate the distinct signals (e.g., the quartets of the -CH₂- group) for both isomers. The ratio of the integration values corresponds to the molar ratio of the S- and N-alkylated products in the sample.
-
By carefully selecting reaction conditions based on the principles outlined in this guide, researchers can effectively minimize the formation of undesired N-alkylated side products, thereby improving the efficiency and predictability of their synthetic routes.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. connectsci.au [connectsci.au]
- 3. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pw.live [pw.live]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Triazolopyridine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of triazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of these versatile heterocyclic compounds. Triazolopyridines are a significant class of compounds in medicinal chemistry, forming the core scaffold of various therapeutic agents.[1][2] Their synthesis, while well-established, can present challenges requiring careful optimization of reaction conditions.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome experimental hurdles and achieve optimal results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of triazolopyridine derivatives, providing concise answers and directing you to more detailed information.
Q1: What are the most common strategies for synthesizing triazolopyridine derivatives?
A1: A variety of synthetic routes to triazolopyridines have been developed, broadly categorized by the starting materials and the bond-forming strategies.[1] Common methods include:
-
From Pyridine Derivatives: This is a widely used approach, often involving the cyclization of substituted 2-aminopyridines or 2-hydrazinopyridines.[5] For instance, the reaction of 2-hydrazinopyridine with various reagents like aldehydes, isothiocyanates, or carboxylic acids can lead to the formation of the triazole ring.[6][7]
-
From Triazole Derivatives: While less common, it is possible to construct the pyridine ring onto a pre-existing triazole scaffold.
-
From Acyclic Precursors: This involves the construction of both the triazole and pyridine rings from acyclic starting materials.
-
Modern Synthetic Methods: To improve efficiency and sustainability, modern techniques such as microwave-assisted synthesis and flow chemistry are increasingly being employed.[3][8][9] These methods can significantly reduce reaction times and improve yields.[9]
Q2: How do I select the appropriate catalyst for my triazolopyridine synthesis?
A2: Catalyst selection is crucial and depends heavily on the specific reaction mechanism.
-
Metal Catalysts: Copper and palladium catalysts are frequently used. For example, copper(I) bromide (CuBr) can catalyze the reaction of 2-aminopyridine with nitriles.[5] Palladium catalysts are effective in the addition of hydrazides to 2-chloropyridine.[6]
-
Oxidizing Agents: In many syntheses, an oxidative cyclization step is required to form the triazole ring. Common oxidants include ceric ammonium nitrate (CAN), iodine (I2), and lead tetraacetate (Pb(OAc)4).[1][5]
-
Acid/Base Catalysis: Acid or base catalysts can be employed to facilitate condensation and cyclization steps. For example, p-toluenesulfonic acid (PTSA) can be used in pyridine synthesis.[10]
-
Catalyst-Free Conditions: Notably, some modern methods, particularly those using microwave irradiation, can proceed efficiently without the need for a catalyst, offering a greener alternative.[9][11]
Q3: What are the key reaction parameters to optimize for better yield and purity?
A3: Optimizing the following parameters is critical for successful triazolopyridine synthesis:
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Common solvents include toluene, DMF, acetonitrile, and alcohols.[9] Screening different solvents is often a necessary first step in optimization.
-
Temperature: Reaction temperature plays a vital role. While some reactions proceed at room temperature, others require heating or reflux to go to completion.[12] Microwave-assisted synthesis often utilizes elevated temperatures for rapid reactions.[9][13]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction duration.[14][15]
-
Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to maximize the yield of the desired product and minimize unreacted starting materials and side products.
Q4: What are common side reactions in triazolopyridine synthesis and how can they be minimized?
A4: Side reactions can lead to complex product mixtures and low yields. Common issues include:
-
Formation of Isomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible. Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer.
-
Over-oxidation or Decomposition: In reactions involving strong oxidizing agents, over-oxidation of the product or decomposition of starting materials can occur.[5] Using milder oxidants or carefully controlling the stoichiometry and reaction temperature can mitigate this.
-
Hydrolysis of Intermediates: Some intermediates in the reaction pathway may be sensitive to water. Ensuring anhydrous reaction conditions by using dry solvents and an inert atmosphere can prevent their hydrolysis.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of triazolopyridine derivatives.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. A logical, step-by-step investigation is key to identifying the root cause.
Caption: Troubleshooting workflow for low or no product yield.
-
Verify Starting Materials:
-
Purity and Identity: Confirm the purity and identity of your starting materials using techniques like NMR, Mass Spectrometry (MS), and melting point analysis. Impurities can inhibit the reaction or lead to side products.
-
Stability: Ensure your starting materials have not decomposed during storage.
-
-
Check Reagents and Solvents:
-
Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture and may require activation or fresh preparation.
-
Solvent Purity: Use high-purity, dry solvents, especially for moisture-sensitive reactions. The presence of water can quench reagents or lead to unwanted side reactions.
-
-
Review Reaction Conditions:
-
Temperature Control: Verify the reaction temperature. Inconsistent heating can lead to incomplete reactions or decomposition.
-
Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require longer times than initially anticipated.
-
Inert Atmosphere: For air- or moisture-sensitive reactions, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Analyze Work-up and Purification:
-
Product Loss during Extraction: Your product might be partially soluble in the aqueous layer during work-up.[14] Analyze the aqueous layer by TLC to check for the presence of your product.
-
Decomposition on Silica Gel: Some triazolopyridine derivatives may be unstable on silica gel.[15] You can test for this by spotting a solution of your crude product on a TLC plate, letting it sit for a while, and then eluting it to see if decomposition spots appear.[15] If so, consider alternative purification methods like crystallization or using a different stationary phase (e.g., alumina).
-
Problem 2: Formation of Multiple Products/Byproducts
A complex reaction mixture can make purification challenging and significantly lower the yield of the desired product.
| Potential Cause | Explanation | Suggested Solution |
| Side Reactions | The reaction conditions may be promoting competing reaction pathways. | * Lower the reaction temperature to favor the desired kinetic product. * Use a more selective catalyst or reagent. * Change the solvent to alter the reaction pathway. |
| Isomer Formation | The starting materials may allow for the formation of different regioisomers. | * Modify the starting materials to block unwanted reaction sites. * Carefully control the reaction conditions (e.g., temperature, order of reagent addition) as this can influence the isomeric ratio.[16] |
| Decomposition | The product or starting materials may be degrading under the reaction conditions. | * Reduce the reaction time. * Use a milder catalyst or reagent. * Protect sensitive functional groups in the starting materials. |
| Impure Starting Materials | Impurities in the starting materials can lead to the formation of byproducts. | * Purify the starting materials before use. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a hurdle.
| Problem | Possible Cause | Recommended Action |
| Product is an oil | The product may have a low melting point or be a viscous liquid. | * Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling. * If crystallization fails, use column chromatography with a carefully selected solvent system. |
| Product co-elutes with impurities | The polarity of the product and impurities are very similar. | * Optimize the solvent system for column chromatography. Try different solvent mixtures or add a small amount of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). * Consider preparative TLC or HPLC for difficult separations. |
| Product streaks on TLC/column | The compound may be highly polar or acidic/basic. | * Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds). * Use a different stationary phase (e.g., neutral alumina). |
Experimental Protocols
To provide a practical starting point, here are example protocols for common triazolopyridine syntheses. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Microwave-Assisted Synthesis of[1][3][9]Triazolo[4,3-a]pyridines
This method offers a rapid and often high-yielding route.[9][13]
-
Reactant Preparation: In a microwave reaction vial, combine the 2-hydrazinopyridine derivative (1.0 mmol), the desired carboxylic acid or aldehyde (1.1 mmol), and a suitable solvent (e.g., toluene, 3-5 mL).
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to the optimized temperature (e.g., 120-150 °C) for the determined time (e.g., 10-30 minutes).[13] Monitor the internal pressure.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed Synthesis of[1][3][9]Triazolo[4,3-a]pyridines
This protocol is useful for coupling hydrazides with 2-chloropyridines.[6]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the 2-chloropyridine derivative (1.0 mmol), the hydrazide (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 mmol) in a dry solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture at the optimized temperature (e.g., 80-110 °C) until the starting material is consumed (as monitored by TLC).
-
Cyclization: After cooling, the intermediate can be isolated or the reaction mixture can be directly subjected to cyclization conditions, often by adding an acid (e.g., acetic acid) and heating, sometimes with microwave irradiation.[6]
-
Work-up and Purification: After cyclization, perform a standard aqueous work-up, followed by purification of the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. bioengineer.org [bioengineer.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 14. How To [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for 6-Bromo-triazolo[4,3-a]pyridine-3-thiol Experiments
Technical Support Center: A Troubleshooting Guide for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol Experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol (CAS No. 1093092-64-8). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate, its successful synthesis, purification, and derivatization are critical for advancing research in areas such as kinase inhibition and other therapeutic applications.[4][5]
This document moves beyond standard protocols to provide in-depth, field-proven insights into common experimental challenges. Our goal is to equip you with the causal understanding needed to troubleshoot effectively, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Synthesis and Purification
Question 1: My initial synthesis step, the conversion of 2-amino-5-bromopyridine to the 2-hydrazinyl-5-bromopyridine intermediate, is showing low yield and purity. What are the critical parameters to control?
Answer: This is a foundational step where errors can cascade. The primary cause of low yield is often incomplete reaction or the formation of undesired side products.
-
Causality of Failure: The reaction of a halo-pyridine with hydrazine hydrate is a nucleophilic aromatic substitution (SNAr). Its efficiency depends on maximizing the reactivity of the nucleophile (hydrazine) and ensuring the starting material is fully consumed under conditions that don't promote decomposition.
-
Troubleshooting & Optimization:
-
Excess Hydrazine: Use a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents).[2] This kinetically drives the reaction towards the product, outcompeting potential side reactions and ensuring the halo-pyridine is the limiting reagent.
-
Reaction Temperature & Time: The reaction typically requires elevated temperatures (reflux in a solvent like ethanol) for an extended period (12-16 hours) to proceed to completion.[2] Monitor the reaction diligently using Thin Layer Chromatography (TLC) until the 2-amino-5-bromopyridine spot is no longer visible.
-
Work-up Procedure: Upon completion, it is crucial to remove the excess hydrazine and inorganic salts. A standard aqueous work-up involving extraction with a suitable organic solvent (e.g., ethyl acetate) is effective.[2] Washing the combined organic layers with brine helps to remove residual water and water-soluble impurities.[2]
-
Question 2: The final cyclization to form the 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol ring is inefficient. I'm observing multiple spots on TLC, and the yield is poor. What's going wrong?
Answer: The formation of the fused triazole-thiol ring system is the most complex step and is highly sensitive to reaction conditions. The typical route involves the reaction of the hydrazinyl intermediate with carbon disulfide (CS₂) in a basic medium (like KOH or an amine base) followed by intramolecular cyclization.
-
Causality of Failure: Incomplete reaction leaves the dithiocarbazate intermediate, while harsh conditions (e.g., excessive heat) can cause decomposition or the formation of oxidized byproducts like disulfides. The choice of base and solvent is critical for controlling the reaction pathway.
-
Troubleshooting & Optimization:
-
Base and Solvent System: An alcoholic solution of potassium hydroxide is a common and effective basic medium. The base deprotonates the hydrazine and the intermediate thiol, facilitating the cyclization.
-
Temperature Control: Add the carbon disulfide slowly at a reduced temperature (e.g., 0 °C to room temperature) to control the initial exothermic reaction. After the initial addition, the reaction often requires reflux to drive the cyclization to completion.
-
Inert Atmosphere: The thiol group is susceptible to oxidation, especially at elevated temperatures in the presence of a base. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce the formation of disulfide byproducts.
-
Purification Strategy: The crude product often requires purification by column chromatography on silica gel.[2] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity is typically effective. If the product is sufficiently crystalline, recrystallization from a solvent like ethanol can be an excellent final purification step.[6]
-
Visual Workflow: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
Caption: General synthetic workflow for the target compound.
Part 2: Downstream Reactions & Stability
Question 3: I am attempting a Suzuki or other palladium-catalyzed cross-coupling reaction at the 6-bromo position, but the reaction fails or gives a very low yield. What is the likely cause?
Answer: This is a classic issue when working with molecules containing unprotected thiol groups. The thiol (or its conjugate base, the thiolate) is a notorious poison for palladium catalysts.
-
Causality of Failure: Sulfur-containing functional groups, particularly thiols, can irreversibly bind to the palladium center of the catalyst. This coordination deactivates the catalyst, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Troubleshooting & Recommended Protocol (Protect-Couple-Deprotect):
-
Protect the Thiol Group: Before attempting the cross-coupling, the thiol group must be protected. A common and effective strategy is S-methylation. You can convert the thiol to a methylthio ether (-SMe) using a simple methylating agent like methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃). The methylthio group is generally stable to cross-coupling conditions and does not poison the catalyst.[1]
-
Perform the Cross-Coupling: With the thiol protected, the Suzuki, Stille, or other cross-coupling reactions at the 6-bromo position can proceed efficiently.
-
Deprotection (If Necessary): If the final application requires the free thiol, the methylthio group can be cleaved, although this can be challenging. Alternative, more labile protecting groups could be considered depending on the overall synthetic plan.
-
Visual Guide: Troubleshooting a Failed Suzuki Coupling
Caption: Decision logic for troubleshooting palladium-catalyzed reactions.
Question 4: What are the recommended storage and handling procedures for this compound? Is it stable?
Answer: Proper storage and handling are critical to maintain the purity and integrity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
-
Storage: The compound should be stored at refrigerated temperatures (2-8°C).[7] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. The primary degradation pathway is the oxidation of the thiol group to form a disulfide dimer, which can be accelerated by air and light.
-
Handling: Always handle this compound in a well-ventilated fume hood.[3][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9] Avoid creating dust and prevent skin or eye contact.[3][9]
-
Solubility: The solubility profile is critical for experimental design. While specific data is limited, based on its structure, the following can be expected:
-
High Solubility: Polar aprotic solvents like DMSO and DMF.
-
Moderate to Low Solubility: Alcohols (Methanol, Ethanol), Ethyl Acetate, Acetonitrile.
-
Insoluble: Water, Hexane, Diethyl Ether. It is always best practice to perform a small-scale solubility test before preparing stock solutions or running reactions.
-
Data Summary Tables
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1093092-64-8 | |
| Molecular Formula | C₆H₄BrN₃S | |
| Molecular Weight | 230.09 g/mol | |
| Appearance | Solid | |
| Storage | 2-8°C, Inert Atmosphere, Dark | [7] |
Table 2: Analytical Characterization Checklist
| Technique | Expected Observation | Rationale & Key Feature |
| Mass Spec (MS) | Isotopic pattern with two major peaks of ~1:1 intensity at M and M+2. | This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| ¹H NMR | 3 aromatic protons in the pyridine ring region (~7.0-8.5 ppm). A broad singlet for the thiol proton (-SH), which may be exchangeable with D₂O. | Confirms the core structure and the presence of the thiol group. |
| ¹³C NMR | 6 distinct carbon signals. | Confirms the number of unique carbon environments in the molecule. |
| FT-IR | Characteristic peaks for N-H stretching (thiol tautomer), C=N stretching, and C-Br stretching. | Provides functional group information. |
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. geneonline.com [geneonline.com]
- 5. bioengineer.org [bioengineer.org]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. chemshuttle.com [chemshuttle.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
Welcome to the technical support center for the synthesis of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to support your scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 6-Bromo-triazolo[4,3-a]pyridine-3-thiol?
The most common and reliable method for synthesizing the[1][2][3]triazolo[4,3-a]pyridine core involves the cyclization of a 2-hydrazinopyridine derivative. For the target molecule, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, the synthesis typically starts from 5-bromo-2-hydrazinopyridine, which is then reacted with a reagent that provides the C3-thiol group, such as carbon disulfide (CS₂), followed by intramolecular cyclization.
Q2: What are the critical starting materials and reagents?
The key starting materials and reagents are:
-
5-Bromo-2-hydrazinopyridine: The foundational pyridine building block.
-
Carbon Disulfide (CS₂): The source of the thiol carbon.
-
Base: A suitable base, such as potassium hydroxide (KOH) or triethylamine (TEA), is crucial for the reaction.
-
Solvent: An appropriate solvent, typically a polar aprotic solvent like ethanol or DMF, is required to facilitate the reaction.
Q3: What are the typical reaction conditions and expected yields?
The reaction is often carried out at elevated temperatures, ranging from room temperature to reflux, depending on the specific protocol and solvent used. Reaction times can vary from a few hours to overnight. Yields can be moderate to good, generally in the range of 60-85%, contingent upon the purity of starting materials and optimization of reaction conditions.
Q4: What are the main safety considerations for this synthesis?
-
Carbon Disulfide (CS₂): This reagent is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition must be strictly avoided.
-
Hydrazine Derivatives: 2-hydrazinopyridines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like KOH are corrosive and should be handled with care.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol.
Low or No Product Yield
Q: My reaction is not proceeding to completion, and I have a significant amount of unreacted 5-bromo-2-hydrazinopyridine. What are the possible causes?
A: Incomplete conversion is a common issue and can often be attributed to several factors:
-
Insufficient Base: The base is critical for the deprotonation steps in the mechanism. Ensure you are using the correct stoichiometry, and consider that the quality of the base can degrade over time.
-
Poor Quality of Carbon Disulfide: CS₂ can contain impurities that may inhibit the reaction. Using a freshly opened bottle or a redistilled grade is recommended.
-
Low Reaction Temperature: Some cyclization reactions require higher temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in temperature might be necessary.
-
Solvent Effects: The choice of solvent is crucial. Ensure your solvent is anhydrous, as water can interfere with the reaction.
Q: I'm observing a very low yield of the desired product, even with complete consumption of the starting material. How can I improve it?
A: Low yields, despite full conversion, typically point towards the formation of side products or product degradation.
-
Side Reactions: The formation of by-products is a likely cause. Consider lowering the reaction temperature to minimize side reactions, which often have higher activation energies than the desired reaction.
-
Product Degradation: The triazolopyridine core can be sensitive to prolonged exposure to high temperatures or harsh basic conditions. Reducing the reaction time or using a milder base could improve the yield.
-
Atmosphere Control: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may consume your starting materials or product.
Impurity and Side Product Formation
Q: My final product is contaminated with a persistent, brightly colored impurity. How can I remove it?
A: Colored impurities often arise from polymerization or oxidation.
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can help to selectively crystallize the desired product, leaving impurities behind in the mother liquor.
-
Chromatography: If other methods fail, column chromatography with an appropriate stationary and mobile phase can provide a high-purity product.
Q: I'm observing a significant amount of an insoluble material in my reaction mixture. What is it likely to be?
A: The formation of insoluble material could be due to the polymerization of intermediates or the precipitation of inorganic salts.
-
Polymerization: This can occur if the reaction is run at too high a concentration or temperature. Diluting the reaction mixture may help.
-
Salt Precipitation: The base used in the reaction will form a salt byproduct. Ensure that this salt is soluble in the reaction medium or can be easily removed during workup.
Purification Challenges
Q: I'm having difficulty purifying the product by recrystallization. What solvents are recommended?
A: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
| Solvent | Suitability |
| Ethanol | Good for moderate polarity compounds. |
| Isopropanol | Similar to ethanol, but with different solubility |
| Acetonitrile | A polar aprotic option. |
| Toluene | A non-polar option for less polar impurities. |
| Solvent Mixtures | Dichloromethane/Hexane or Ethyl Acetate/Hexane |
Q: Column chromatography is not providing good separation. What conditions should I try?
A: For effective chromatographic separation, optimizing the mobile and stationary phases is key.
-
Stationary Phase: Silica gel is the standard choice. If the compound is highly polar, alumina (basic or neutral) might be a better alternative.
-
Mobile Phase: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. A small amount of a more polar solvent like methanol can be added to the mobile phase if the product is not eluting. Adding a small amount of acetic acid or triethylamine to the mobile phase can help to reduce tailing for acidic or basic compounds, respectively.
Visualizations
Synthetic Pathway
References
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused triazolopyridine core is a scaffold found in numerous biologically active molecules. The presence of a bromine atom and a thiol group provides reactive handles for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol, supported by comparative data from structurally related compounds and detailed experimental protocols for its synthesis and NMR analysis.
Predicted NMR Spectrum of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
Due to the novelty of this specific compound, a publicly available, fully assigned experimental NMR spectrum is not readily accessible. However, by leveraging spectral data from analogous structures, we can construct a highly accurate prediction of its ¹H and ¹³C NMR spectra. The analysis considers the parent[1][2][3]triazolo[4,3-a]pyridine-3-thiol, the influence of a halogen substituent at the 6-position, and the electronic effects of the thiol group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can influence the chemical shifts and appearance of the N-H and S-H protons. In many solvents, the thione form is predominant.
-
H-5: This proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the fused triazole ring and the deshielding effect of the lone pair on the adjacent nitrogen. It will appear as a doublet of doublets (dd) or a triplet, with coupling to H-7 and H-8.
-
H-7: This proton, situated between the bromine atom and another proton, will likely appear as a doublet of doublets (dd), showing coupling to both H-5 and H-8.
-
H-8: This proton will be a doublet, coupled to H-7.
-
SH/NH: The thiol/thione proton is expected to be a broad singlet and its chemical shift will be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, this proton is likely to be observed at a downfield position, potentially between 12 and 15 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the known effects of bromine and thiol substituents on aromatic and heterocyclic rings.
-
C=S (C-3): The thione carbon is expected to be significantly downfield, likely in the range of 160-180 ppm.
-
C-5, C-6, C-7, C-8a: These carbons of the pyridine ring will have chemical shifts influenced by the bromine substituent and the fused triazole ring. The carbon bearing the bromine (C-6) will be shifted to a lower field.
-
C-8a and C-3a: These are the bridgehead carbons where the two rings are fused.
Comparative Spectral Data
To substantiate the predicted spectral data, we will compare it with the experimental NMR data of two closely related compounds: the unsubstituted 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and a 6-chloro-substituted analogue.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
The ¹H NMR spectrum of the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, in DMSO-d₆ shows the following key signals[2][4]:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 7.80 | d | 7.1 |
| H-5, H-7 | 7.05-7.22 | m | |
| H-6 | 6.51-6.60 | m | |
| NH | 12.45 | br s |
This data provides a baseline for the chemical shifts of the pyridine ring protons before the introduction of the bromine atom.
6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine
While not a direct pyridine analogue, the ¹³C NMR data for 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine provides insight into the effect of a halogen at a similar position on the fused heterocyclic system[5]. The presence of the chloro group influences the chemical shifts of the adjacent carbons.
| Carbon | Chemical Shift (ppm) |
| C-6 | 149.0 |
| C-5 | 121.4 |
| C-4 | 126.5 |
| C-3 | 143.3 |
This data helps in estimating the chemical shift of the carbon atom bonded to bromine in our target molecule.
Experimental Protocols
Synthesis of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
The synthesis of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol can be achieved through a multi-step process starting from the commercially available 2-amino-5-bromopyridine.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one(6969-71-7) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | 6969-71-7 [chemicalbook.com]
- 5. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Triazolo[4,3-a]pyridine Scaffold and Thiol Functionalization
An In-Depth Comparative Analysis for Drug Discovery Professionals: 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol and its S-Methyl Derivative
The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4] Its rigid, planar structure facilitates interactions with biological targets like enzymes and receptors.[2] The introduction of a bromine atom at the 6-position and a sulfur-containing functional group at the 3-position creates versatile intermediates for developing novel therapeutic agents through structure-activity relationship (SAR) studies.[2]
This guide provides a detailed comparison of two closely related analogues: 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol and its corresponding S-methyl derivative, 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine . The primary difference lies in the functional group at the 3-position: a reactive nucleophilic thiol (-SH) versus a capped, more stable methylthio (-SCH₃) group. This seemingly minor structural modification has profound implications for the compound's physicochemical properties, chemical reactivity, metabolic stability, and potential as a drug candidate or a synthetic building block. Understanding these differences is critical for researchers in the rational design and development of new chemical entities.
Physicochemical Properties: A Head-to-Head Comparison
The initial characterization of any chemical entity begins with its fundamental physicochemical properties. The conversion of the thiol to its S-methyl derivative results in predictable changes in molecular weight and formula, which are foundational for all subsequent analytical and experimental work.
| Property | 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol | 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine |
| Molecular Formula | C₆H₄BrN₃S | C₇H₆BrN₃S[2][5][6] |
| Molecular Weight | 230.09 g/mol [7] | 244.11 g/mol [2][6] |
| CAS Number | 1093092-64-8[7] | 941294-56-0[2][5][6] |
| Physical Form | Solid | Solid |
| Key Functional Group | Thiol (-SH) | Methylthio (-SCH₃) |
Synthesis and Reactivity: From Nucleophilic Thiol to Stable Thioether
The synthetic relationship between these two compounds is straightforward, with the thiol serving as the direct precursor to the S-methyl derivative. However, their individual reactivity profiles are markedly different, dictating their utility in further chemical synthesis.
Synthetic Pathway: S-Methylation
The S-methylation of a heterocyclic thiol is a common and generally high-yielding transformation. The reaction proceeds via nucleophilic attack of the sulfur atom on a methylating agent. Under acidic conditions, even a simple alcohol like methanol can serve as the methyl source.[8]
Reactivity Profile Comparison
The choice between the thiol and its S-methyl derivative is fundamentally a choice of chemical reactivity and strategic design.
-
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol:
-
Nucleophilicity: The thiol group is a potent nucleophile, readily participating in S-alkylation, S-acylation, and Michael addition reactions. This makes it an excellent starting point for library synthesis.
-
Redox Activity: Thiols can be easily oxidized to form disulfide bridges, a property that can be relevant in certain biological contexts but may also lead to instability.
-
Metal Chelation: The soft sulfur atom can coordinate with metal ions, which could be exploited in the design of metalloenzyme inhibitors or sensors.
-
Acidity: The thiol proton is acidic and can be removed by a base to form a thiolate anion, an even stronger nucleophile.
-
-
6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine:
-
Chemical Stability: By "capping" the reactive thiol, the S-methyl derivative is significantly more stable and less prone to oxidation. This is a desirable trait for a drug candidate to improve shelf-life and in vivo stability.
-
Metabolic Implications: In biological systems, S-methylation is a known metabolic pathway for thiopurine drugs, often catalyzed by the enzyme Thiopurine S-methyltransferase (TPMT).[9][10] Therefore, the S-methyl derivative can be viewed as a potential metabolite of the thiol, or its use could bypass this metabolic step, leading to more predictable pharmacokinetics.
-
Synthetic Handle: While less nucleophilic than the thiol, the methylthio group is not inert. It can serve as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, offering different avenues for molecular elaboration.[2]
-
Modulation of Properties: Methylation increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic profile. The methylthio group can also influence the compound's binding affinity and selectivity for its biological target.[2]
-
Spectroscopic Distinction: Analytical Fingerprints
The structural difference between the two compounds gives rise to clear and unambiguous distinctions in their spectroscopic data, primarily in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy:
-
Thiol: A broad, exchangeable singlet corresponding to the thiol proton (-SH) is expected, typically in the range of 3-5 ppm, although its position can vary. This peak disappears upon addition of D₂O.
-
S-Methyl Derivative: The broad -SH peak is absent. A new, sharp singlet integrating to three protons appears, characteristic of the methyl group (-SCH₃). Based on similar structures, this peak is expected around δ 2.5 ppm.[8]
-
-
¹³C NMR Spectroscopy:
-
The chemical shift of the carbon atom at the 3-position (C-S) will be different in each compound due to the change in the electronic environment from -SH to -SCH₃.
-
The S-methyl derivative will exhibit an additional signal in the aliphatic region (approx. 15-25 ppm) corresponding to the methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
Thiol: A weak but distinct S-H stretching band will be present in the region of 2550-2600 cm⁻¹.
-
S-Methyl Derivative: This S-H stretching band will be completely absent. C-H stretching bands for the new methyl group will appear around 2850-2960 cm⁻¹.
-
Biological and Pharmacological Context
The[1][2][3]triazolo[4,3-a]pyridine scaffold itself is a key pharmacophore.[1][3][4] The decision to use the thiol or the S-methyl derivative depends heavily on the drug design strategy.
-
Thiol as the Active Moiety: In some cases, a free thiol is essential for biological activity, for instance, by acting as a hydrogen bond donor, a nucleophile to form a covalent bond with a target protein (e.g., cysteine proteases), or as a metal chelator. The thiol functional group plays a crucial role in the mechanism of action of many established drugs.[11]
-
S-Methyl Derivative as the Prodrug or Active Drug: The S-methyl derivative might be the more desirable final compound. Its increased stability and altered lipophilicity can lead to better absorption, distribution, metabolism, and excretion (ADME) properties. It may exhibit a different binding mode or improved selectivity for the target compared to the thiol.[2] Alternatively, the S-methyl compound could act as a prodrug, being metabolized in vivo back to the active thiol form.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine
-
Causality: This protocol utilizes the principle of acid-catalyzed nucleophilic substitution, where methanol acts as both the solvent and the methylating agent.[8] The acid protonates the methanol, making it a better electrophile for the nucleophilic thiol to attack.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water. Neutralize the solution by the careful addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or flash column chromatography on silica gel.
Protocol 2: NMR Characterization
-
Causality: NMR spectroscopy is the definitive method for confirming the success of the S-methylation by identifying the presence or absence of key proton and carbon signals.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound (either the thiol or the S-methyl derivative) in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. For the thiol sample, re-acquire the spectrum after adding one drop of D₂O to the NMR tube and shaking to confirm the exchange and disappearance of the -SH proton signal.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum (e.g., using a broadband decoupled pulse sequence) to observe the chemical shifts of all carbon atoms.
-
Data Analysis: Process the spectra and integrate the proton signals. Compare the resulting spectra to confirm the disappearance of the -SH proton signal and the appearance of a new three-proton singlet (-SCH₃) in the S-methyl derivative's ¹H NMR spectrum, along with the appearance of a new methyl carbon signal in the ¹³C NMR spectrum.
Conclusion
The comparison between 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol and its S-methyl derivative encapsulates a fundamental strategic decision in medicinal chemistry and drug discovery. The thiol is a versatile, highly reactive nucleophilic building block, ideal for constructing diverse chemical libraries. However, this reactivity can be a liability in a final drug compound, leading to potential instability or undesirable off-target reactions.
The S-methyl derivative represents a stabilized analogue. By capping the thiol, its reactivity is tamed, its lipophilicity is increased, and its metabolic profile is altered. This modification often results in a compound with more favorable drug-like properties, including improved stability and potentially more predictable pharmacokinetics. The choice between these two compounds is not about which is "better," but which is more fit-for-purpose: the thiol as a reactive intermediate for exploration, and the S-methyl derivative as a more refined candidate for optimization and development.
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine | 941294-56-0 [sigmaaldrich.com]
- 6. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine [cymitquimica.com]
- 7. 6-Bromo 1,2,4 triazolo 4,3-a pyridine-3-thiol 1093092-64-8 [sigmaaldrich.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. metadb.riken.jp [metadb.riken.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Part 1: The Crucial First Step: Obtaining Diffraction-Quality Crystals
An In-Depth Technical Guide to the X-ray Crystallography of Triazolo[4,3-a]pyridine Structures
For researchers engaged in the synthesis and application of triazolo[4,3-a]pyridine derivatives, particularly in the realm of drug development, a deep understanding of their three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these molecules in the solid state. This guide provides a comparative analysis of crystallographic data for several triazolo[4,3-a]pyridine structures, offering field-proven insights into crystallization techniques, data interpretation, and the subtle interplay between molecular substitution and crystal packing.
The journey to a crystal structure begins not in the diffractometer, but in the crystallization vial. The quality of the crystal is the single most important determinant of the quality of the final structure. For the triazolo[4,3-a]pyridine scaffold, slow evaporation from a suitable solvent has proven to be a reliable method.
Causality in Solvent Selection and Crystallization Conditions:
The choice of solvent is critical. A solvent system must be identified where the compound has moderate solubility. If solubility is too high, the solution will never reach the supersaturation point required for nucleation and crystal growth. If it is too low, the compound will simply precipitate as an amorphous powder. For many triazolo[4,3-a]pyridine derivatives, solvents like ethanol or methanol are effective starting points.[1][2]
The rate of solvent evaporation is the next key parameter. Rapid evaporation often leads to the formation of small, poorly ordered, or needle-like crystals, which are ill-suited for single-crystal X-ray diffraction.[3] A slower rate, achieved by loosely capping the vial or storing it in a larger, sealed container, allows molecules sufficient time to orient themselves into a well-ordered crystal lattice, resulting in larger, higher-quality crystals.[3] In a reported case, high-quality orange single crystals of 1,2,4-triazolo[4,3-a]pyridin-3-amine were successfully obtained through recrystallization from an ethanol solution.[1]
Troubleshooting Common Crystallization Issues:
-
Oiling Out: This phenomenon, where the compound separates as a liquid phase instead of a solid, often occurs when the solution is too concentrated or cooled too quickly. The remedy involves adding a small amount of solvent to redissolve the oil, followed by a much slower cooling or evaporation process.[3]
-
No Crystals Form: If a pure, supersaturated solution fails to yield crystals, nucleation can be induced by scratching the inner surface of the glass vial with a glass rod or by adding a "seed crystal" from a previous successful crystallization.[3]
Part 2: A Comparative Analysis of Triazolo[4,3-a]pyridine Crystal Structures
The substitution pattern on the triazolo[4,3-a]pyridine core has a profound impact on the resulting crystal structure. By comparing the crystallographic data of several derivatives, we can discern clear structure-property relationships. The following table summarizes key crystallographic parameters for three different derivatives, providing a basis for our comparative discussion.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Dihedral Angle (°) | Ref. |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | C₆H₆N₄ | Monoclinic | P2₁/n | 5.5666 | 12.6649 | 16.8190 | 99.434 | 1168.9 | 8 | 1.8 - 3.1 | [1] |
| 3-(Pyridin-4-yl)-[1][4][5]triazolo[4,3-a]pyridine | C₁₁H₈N₄ | Monoclinic | P2₁/c | 15.1413 | 6.9179 | 13.0938 | 105.102 | 1324.16 | 4 | 26.79 | [4] |
| 6-Bromo-3-(pyridin-4-yl)-[1][4][5]triazolo[4,3-a]pyridine | C₁₁H₇BrN₄ | Monoclinic | P2₁/c | 14.3213 | 6.9452 | 12.6860 | 100.265 | 1241.62 | 4 | 30.41 | [4] |
Key Insights from Comparative Data:
-
Planarity and Substitution: The parent triazolo[4,3-a]pyridine ring system is nearly planar. In the case of the 3-amino substituted derivative, the dihedral angle between the fused pyridine and triazole rings is minimal, at just 1.8° to 3.1°.[1] However, the addition of a bulky pyridin-4-yl group at the 3-position introduces a significant twist. The angle between the plane of the triazolo[4,3-a]pyridine system and the pendant pyridine ring is a notable 26.79°.[4]
-
Impact of Halogenation: Introducing a bromine atom at the 6-position further influences the molecular geometry. In the 6-bromo derivative, the dihedral angle between the two ring systems increases to 30.41°.[4] This seemingly small change can have significant consequences for how the molecules pack in the crystal lattice and can alter intermolecular interactions. The addition of the bulky bromine atom also leads to a more compact unit cell, with the volume decreasing from 1324.16 ų to 1241.62 ų.[4]
-
Symmetry and Packing: All three compounds crystallize in the monoclinic system, a common crystal system for organic molecules. However, the 3-amino derivative crystallizes in the P2₁/n space group with eight molecules in the unit cell (Z=8), indicating two independent molecules in the asymmetric unit.[1] In contrast, the two 3-(pyridin-4-yl) derivatives crystallize in the P2₁/c space group with Z=4, suggesting a more straightforward packing arrangement with one molecule in the asymmetric unit.[4]
Part 3: Visualizing Experimental and Logical Workflows
To achieve a successful structure determination, a logical workflow is essential. The following diagrams illustrate the typical experimental pipeline and the conceptual relationship between molecular structure and crystal packing.
References
- 1. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Purity Validation of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol: A Comparative Guide to Analytical Methodologies
Purity Validation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the assurance of compound purity is a cornerstone of reliable and reproducible results. In the synthesis of novel chemical entities such as 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, a robust analytical strategy to confirm purity is not just a matter of quality control, but a fundamental requirement for its application in further research and development.
This guide provides a comprehensive comparison of analytical techniques for validating the purity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol. We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your research needs.
The Critical Role of Purity in Drug Discovery
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol belongs to the triazolopyridine class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry due to its diverse biological activities. The presence of impurities, even in trace amounts, can lead to erroneous biological data, side reactions in subsequent synthetic steps, and potential toxicity. Therefore, a multi-faceted analytical approach is often necessary to definitively establish the purity of such a compound.
A Comparative Overview of Analytical Techniques
The primary methods for assessing the purity of organic compounds like 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). Each of these techniques offers unique advantages and provides complementary information.
| Technique | Principle | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative accuracy, sensitivity, and suitability for non-volatile and thermally labile compounds. | Requires reference standards for identification and quantification of impurities. Method development can be time-consuming. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR), and is non-destructive. | Lower sensitivity compared to HPLC and MS. Complex spectra can be difficult to interpret. |
| MS | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information, and can be coupled with chromatography (LC-MS) for enhanced separation and identification. | Isomer differentiation can be challenging. Ionization efficiency can vary between compounds. |
| EA | Combustion of the sample to convert elements into simple gases for quantification. | Provides the elemental composition (C, H, N, S) of the compound, which is a fundamental indicator of purity. | Does not provide information on the nature of impurities. Requires a relatively larger sample size. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A well-developed HPLC method can separate the main compound from closely related impurities.
Experimental Protocol: HPLC Purity Analysis
Objective: To develop a reverse-phase HPLC method for the purity determination of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the main compound (e.g., 254 nm)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: A typical workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation Tool
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used to assess purity. ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities.
Experimental Protocol: ¹H NMR Purity Analysis
Objective: To confirm the structure and assess the purity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol using ¹H NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of the main compound and any impurity peaks.
-
The relative integration of impurity peaks compared to the main compound's peaks provides an estimate of their concentration.
-
Mass Spectrometry (MS): High Sensitivity for Impurity Detection
Mass spectrometry provides information about the molecular weight of the compound and its fragments. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.
Experimental Protocol: LC-MS Analysis
Objective: To identify the molecular weights of the main compound and any co-eluting impurities.
Procedure:
-
Utilize the same HPLC method as described above.
-
The eluent from the HPLC column is directed to the mass spectrometer.
-
Acquire mass spectra for each peak in the chromatogram.
-
The mass spectrum of the main peak should correspond to the molecular weight of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol (C₆H₄BrN₃S, MW: 230.09 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion peak.
-
Mass spectra of the impurity peaks can help in their tentative identification.
Caption: Orthogonal analytical methods for purity validation.
Elemental Analysis (EA): A Fundamental Check of Composition
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[2] The experimentally determined percentages should be in close agreement with the theoretical values for the pure compound. For organic compounds, this is a fundamental test of purity.[3][4] A significant deviation may indicate the presence of impurities or residual solvents. The accepted deviation of elemental analysis results from the calculated values is typically within ±0.4%.[5]
Synthesis and Potential Impurities
Understanding the synthetic route to 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol is crucial for predicting potential impurities. A plausible synthesis involves the cyclization of a substituted pyridine precursor. Potential impurities could include:
-
Starting materials: Unreacted precursors.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Products from side reactions.
-
Isomers: Structural isomers formed during the synthesis.
A review of synthetic methods for triazolopyridines suggests that their synthesis often involves the construction of the triazole ring onto a pre-existing pyridine ring.[6] For example, the reaction of a 2-hydrazinopyridine with a suitable one-carbon synthon. The bromination step could also lead to the formation of regioisomers.
Conclusion: A Holistic Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A combination of orthogonal methods is essential for a comprehensive and reliable assessment. For 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, a validated HPLC method should be the primary tool for quantitative purity determination. ¹H NMR provides invaluable structural confirmation and can help identify and quantify impurities. LC-MS is a powerful technique for the identification of unknown impurities, and elemental analysis serves as a fundamental check of the compound's elemental composition. By employing these techniques in a complementary fashion, researchers can be confident in the purity of their material, ensuring the integrity and reliability of their scientific findings.
References
- 1. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Triazolopyridine Isomers: Unraveling Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the nuanced world of heterocyclic chemistry offers a treasure trove of potential therapeutic agents. Among these, the triazolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. However, the specific arrangement of nitrogen atoms within this fused ring system—giving rise to various isomers—can dramatically influence its pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of different triazolopyridine isomers, supported by experimental data and protocols, to empower researchers in their quest for novel therapeutics.
The seemingly subtle shift in a nitrogen atom's position can alter a molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, thereby dictating its interaction with biological targets. This principle is vividly illustrated when comparing two of the most extensively studied isomers: [1][2][3]triazolo[4,3-a]pyridine and [1][2][3]triazolo[1,5-a]pyridine . While both share the same molecular formula, their distinct connectivity leads to divergent biological outcomes.
Isomeric Structures at a Glance
Triazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a triazole and a pyridine ring. The positioning of the nitrogen atoms in both rings and the points of fusion give rise to several possible isomers.
Caption: Chemical structures of two common triazolopyridine isomers.
Anticancer Activity: A Tale of Two Scaffolds
The quest for novel anticancer agents has led to the extensive investigation of triazolopyridine derivatives.[4][5] Studies have revealed that the isomeric form of the triazolopyridine core is a critical determinant of cytotoxic potency and the mechanism of action.
Derivatives of the [1][2][3]triazolo[1,5-a]pyridine scaffold have demonstrated significant antiproliferative activities against various human cancer cell lines.[3] For instance, a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated against HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer) cell lines.[3] Certain compounds within this series, such as 1c and 2d, exhibited potent antiproliferative effects and were found to impact the AKT signaling pathway, a crucial regulator of cell survival and proliferation.[3]
In a different approach, researchers have developed triazolopyridine derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target in cancer therapy due to its role in regulating the expression of key oncogenes.[2] One such derivative, compound 12m, displayed excellent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 µM, which was superior to the known inhibitor (+)-JQ1.[2] This compound was also found to induce apoptosis more effectively than (+)-JQ1 at the same concentration.[2]
While less frequently reported in a direct comparative context for anticancer activity in the initial search, the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine system, a related fused heterocyclic structure, has also been shown to possess anticancer properties by acting as kinase inhibitors.[1] One study highlighted a compound that inhibited the activation of EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in breast and cervical cancer cells.[1]
Comparative Anticancer Activity Data
| Compound Series | Isomer Scaffold | Cancer Cell Line | Activity (IC50) | Reference |
| [1][2][3]triazolo[1,5-a]pyridinylpyridines | [1][2][3]triazolo[1,5-a]pyridine | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activities | [3] |
| Triazolopyridine derivatives (e.g., 12m) | Triazolopyridine | MV4-11 | 0.02 µM | [2] |
| Pyrazolo[4,3-e][1][2][3]triazolopyrimidines | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | HCC1937, HeLa | Cytotoxic | [1] |
| 1,2,4-triazole-pyridine hybrids (TP1-TP7) | 1,2,4-triazole-pyridine | B16F10 (murine melanoma) | 41.12 µM to 61.11 µM | [4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazolopyridine isomers for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Anti-inflammatory Activity: Isomer-Specific Effects
Inflammation is a key pathological feature of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.[6] Triazolopyridine derivatives have shown promise in this area, with their efficacy again being dependent on the isomeric scaffold.[7]
A study on a series of 1,2,4-triazolo[1,5-a]pyridines demonstrated significant in vivo anti-inflammatory properties comparable to the standard drug indomethacin in carrageenan and dextran-induced inflammation models.[7] In contrast, a separate study on thiazolo[4,5-b]pyridin-2-one derivatives, another related heterocyclic system, also reported considerable anti-inflammatory effects, with some compounds approaching or exceeding the activity of ibuprofen.[6][8]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard and widely used method for evaluating the anti-inflammatory activity of new compounds.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (triazolopyridine isomers) or a standard drug (e.g., indomethacin) orally or intraperitoneally to the rats. A control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Experimental workflow for the carrageenan-induced rat paw edema model.
Adenosine Receptor Inhibition: A Case Study in Isomeric Selectivity
A compelling example of how isomeric differences translate to distinct biological activities is found in the inhibition of adenosine receptors. A study directly compared a series of 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amide derivatives with their isomeric 5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amide counterparts.[9][10] The investigation focused on their ability to inhibit the human adenosine A2a (hA2a) receptor and their selectivity against the human adenosine A1 (hA1) receptor.[9][10]
The study concluded that the hydrogen-bond donor strength of the free amino functionality was the primary determinant for hA2a inhibitory activity and hA1 selectivity.[9][10] This highlights how the precise positioning of a functional group, dictated by the isomeric scaffold, can fine-tune the interaction with a specific biological target.
Concluding Remarks for the Researcher
The evidence strongly indicates that the isomeric form of the triazolopyridine scaffold is a critical factor in determining its biological activity. The choice between a [1,2,4]triazolo[4,3-a]pyridine, a [1,2,4]triazolo[1,5-a]pyridine, or another isomeric system can lead to compounds with vastly different potencies and mechanisms of action. This underscores the importance of exploring isomeric diversity in the early stages of drug discovery.
For medicinal chemists and pharmacologists, this guide serves as a testament to the structure-activity relationships that govern the therapeutic potential of triazolopyridine derivatives. By understanding the nuances of isomeric substitution, researchers can more rationally design and synthesize novel compounds with enhanced efficacy and selectivity for a wide range of therapeutic targets. The provided experimental protocols offer a starting point for the in-house evaluation of newly synthesized triazolopyridine isomers, facilitating the journey from chemical synthesis to biological validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 9. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 6-Bromo-triazolo[4,3-a]pyridine-3-thiol and its Analogs
A Comparative Spectroscopic Guide to 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and a thiol group, as in 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, offers versatile handles for further chemical modification, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the spectroscopic characteristics of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol. Due to the limited availability of direct experimental data for this specific compound, we present a detailed analysis based on established spectroscopic principles and comparative data from closely related analogs. This guide will enable researchers to identify, characterize, and utilize this important heterocyclic compound.
Molecular Structure and Key Features
The structure of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, with the IUPAC numbering convention, is shown below. The key features influencing its spectroscopic properties are the brominated pyridine ring, the fused triazole ring, and the thiol group, which can exist in tautomeric equilibrium with its thione form.
Caption: Molecular structure of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
Comparative Spectroscopic Analysis
This section details the expected and observed spectroscopic data for the target compound and its analogs.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the substitution pattern on the aromatic rings. For 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, we anticipate three signals in the aromatic region corresponding to the protons on the pyridine ring. The thiol proton may be broad and its chemical shift can be concentration and solvent dependent.
| Compound | H-5 (δ, ppm) | H-7 (δ, ppm) | H-8 (δ, ppm) | Other Signals (δ, ppm) |
| 6-Bromo-triazolo[4,3-a]pyridine-3-thiol (Predicted) | ~8.0-8.2 | ~7.0-7.2 | ~7.5-7.7 | ~13-14 (SH, broad) |
| [1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one[3] | 7.7-7.8 | 6.9-7.0 | 7.4-7.5 | 11.5 (NH, broad) |
| 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine[1] | ~8.1 | ~7.1 | ~7.6 | ~2.7 (S-CH₃) |
Rationale for Predicted Shifts: The chemical shifts for the pyridine protons in the parent[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one provide a baseline. The introduction of a bromine atom at the 6-position is expected to deshield the adjacent protons (H-5 and H-7) due to its electron-withdrawing inductive effect. The thiol proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange. The data for the 3-(methylthio) analog supports the predicted shifts for the pyridine protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Compound | C-3 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-8 (δ, ppm) | C-8a (δ, ppm) |
| 6-Bromo-triazolo[4,3-a]pyridine-3-thiol (Predicted) | ~165-170 | ~125-130 | ~110-115 | ~120-125 | ~115-120 | ~140-145 |
| Pyridine[4][5] | - | 123.9 | 135.9 | 123.9 | 149.8 | - |
| 1H-1,2,4-Triazole-3-thiol | ~167.5 | - | - | - | - | - |
Rationale for Predicted Shifts: The chemical shift of C-3 is expected to be significantly downfield due to its attachment to two nitrogen atoms and the sulfur atom, as seen in 1H-1,2,4-triazole-3-thiol. The carbon bearing the bromine (C-6) will be shifted upfield due to the heavy atom effect. The other pyridine carbons are assigned based on the typical shifts observed in pyridine and substituted pyridines.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 6-Bromo-triazolo[4,3-a]pyridine-3-thiol (Predicted) | 229/231 (M⁺) | [M-Br]⁺, [M-SH]⁺, [M-HCN]⁺ |
| 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine[1] | 243/245 (M⁺) | [M-Br]⁺, [M-SCH₃]⁺, [M-HCN]⁺ |
Rationale for Predicted Fragmentation: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion (M⁺ and M+2 peaks of approximately equal intensity).[6] Common fragmentation pathways for such heterocyclic systems include the loss of the bromine atom, the thiol group, and the elimination of neutral molecules like HCN.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 6-Bromo-triazolo[4,3-a]pyridine-3-thiol (Predicted) | ~3100-3300 | ~1600-1650 | ~600-700 | ~3000-3100 |
| Pyridine[8] | - | ~1580-1600 | - | ~3000-3100 |
| 1H-1,2,4-Triazole-3-thiol[9] | ~3100-3300 | ~1620-1640 | ~650-700 | - |
Rationale for Predicted Absorptions: The IR spectrum is expected to show characteristic absorptions for the N-H and C=N bonds of the triazole ring, and the C-S bond of the thiol/thione group. Aromatic C-H stretching vibrations will also be present. The exact positions of these bands can be influenced by hydrogen bonding.
Experimental Protocols
Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
A plausible synthetic route, adapted from the synthesis of related compounds, is outlined below.[1]
Caption: Proposed synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
Step-by-Step Procedure:
-
Step 1: Formation of the Potassium Dithiocarbazate Salt. To a solution of 5-bromo-2-hydrazinylpyridine in ethanol, add potassium hydroxide and carbon disulfide at 0-5 °C. Stir the mixture at room temperature for several hours. The intermediate potassium salt of 2-(5-bromopyridin-2-yl)hydrazine-1-carbodithioate is expected to precipitate.
-
Step 2: Cyclization. The intermediate salt is then heated at reflux in water or ethanol to effect cyclization.
-
Step 3: Acidification and Isolation. After cooling, the reaction mixture is acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol. The product can be collected by filtration, washed with water, and purified by recrystallization.
Spectroscopic Characterization Workflow
Caption: General workflow for the spectroscopic characterization of the title compound.
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Analyze the sample using either electrospray ionization (ESI) or electron ionization (EI) mass spectrometry to determine the molecular weight and fragmentation pattern.
-
IR Spectroscopy: Prepare a KBr pellet of the solid sample and acquire the FTIR spectrum to identify characteristic functional groups.
Conclusion
This guide provides a detailed, albeit partially predictive, spectroscopic characterization of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol. By comparing its expected spectral features with those of known analogs, researchers can confidently identify and characterize this versatile building block. The provided synthetic and characterization protocols offer a practical framework for its preparation and analysis in the laboratory. As more experimental data for this compound becomes available, this guide will be updated to reflect the most current and accurate information.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR spectrum [chemicalbook.com]
- 3. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one(6969-71-7) 1H NMR [m.chemicalbook.com]
- 4. testbook.com [testbook.com]
- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 6. savemyexams.com [savemyexams.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Tale of Two Assays: A Researcher's Guide to In Vitro and In Vivo Efficacy of Triazolopyridine-Based Compounds
In the dynamic landscape of drug discovery, the journey of a novel compound from a laboratory curiosity to a potential therapeutic is a rigorous one. For researchers and drug development professionals vested in the promise of triazolopyridine-based compounds, understanding the nuances of their efficacy is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo performance of this versatile class of molecules, grounded in experimental data and established protocols. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and support our claims with authoritative sources.
The triazolopyridine scaffold, a privileged structure in medicinal chemistry, has demonstrated a remarkable breadth of biological activities, ranging from anticancer and anti-inflammatory to antiparasitic effects. However, the promising results observed in the controlled environment of a petri dish (in vitro) do not always translate to the complex biological systems of a living organism (in vivo). This guide aims to illuminate this critical transition, providing insights to navigate the complexities of preclinical drug development.
Section 1: The In Vitro Battlefield - Assessing Cellular Efficacy
In vitro assays serve as the primary screening platform to evaluate the biological activity of newly synthesized compounds. They offer a rapid and cost-effective means to assess cytotoxicity, target engagement, and mechanism of action at the cellular level.
Antiproliferative Activity: The Litmus Test for Anticancer Potential
A fundamental in vitro assessment for potential anticancer agents is their ability to inhibit the proliferation of cancer cells. The MTT assay remains a widely used colorimetric method for this purpose.
Data Snapshot: In Vitro Antiproliferative Efficacy of Triazolopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 1c | HCT-116 (Colon) | 1.8 | AKT Inhibition | [1] |
| U-87 MG (Glioblastoma) | 3.2 | AKT Inhibition | [1] | |
| MCF-7 (Breast) | 5.6 | AKT Inhibition | [1] | |
| Compound 1 | HCC1937 (Breast) | 7.01 | EGFR Inhibition | |
| HeLa (Cervical) | 11.0 | EGFR Inhibition | ||
| Compound 13c | HCT116 (Colon) | 6.10 | Multi-target | [2] |
| HeLa (Cervical) | 10.33 | Multi-target | [2] | |
| MCF-7 (Breast) | 2.42 | Multi-target | [2] |
Expert Insight: The choice of cell lines is critical and should reflect the intended therapeutic application. Utilizing a panel of cell lines with varying genetic backgrounds can provide a broader understanding of a compound's activity spectrum and potential resistance mechanisms. For instance, the use of both estrogen receptor-positive (MCF-7) and -negative (HCC1937) breast cancer cell lines can indicate the compound's efficacy across different subtypes of the disease.
Protocol: MTT Assay for Antiproliferative Activity
This protocol provides a standardized workflow for assessing the cytotoxic effects of triazolopyridine compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Triazolopyridine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Unraveling the Mechanism: Target Engagement and Pathway Analysis
Identifying the molecular target and the signaling pathway a compound modulates is crucial for understanding its mechanism of action. Western blotting is a powerful technique to assess changes in protein expression and phosphorylation status, providing insights into pathway activation or inhibition.
Expert Insight: The selection of antibodies for Western blotting should be guided by the hypothesized mechanism of action. For triazolopyridine compounds reported to inhibit the PI3K/AKT pathway, probing for phosphorylated AKT (p-AKT) and total AKT is essential to demonstrate target engagement.[1] Similarly, for EGFR inhibitors, assessing the phosphorylation status of EGFR and its downstream effectors like ERK is critical.
Signaling Pathway: EGFR Inhibition by a Triazolopyridine Compound
References
Safety Operating Guide
Navigating the Disposal of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol: A Guide for Laboratory Professionals
Navigating the Disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily endeavor. With this innovation comes the critical responsibility of safe handling and disposal of these unique compounds. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, a heterocyclic compound likely synthesized for screening in medicinal chemistry programs. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information based on its constituent functional groups—a halogenated pyridine, a triazole ring, and a thiol group—to ensure a cautious and compliant disposal process.
Hazard Assessment: A Triad of Chemical Risks
Understanding the potential hazards of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol is paramount. The molecule's structure suggests a combination of risks that must be addressed:
-
Halogenated Pyridine Core: Brominated organic compounds are often persistent in the environment and can be toxic. Incineration is a common disposal method for halogenated waste, but it requires specialized facilities to handle the potential formation of acidic gases (such as hydrogen bromide) and other hazardous byproducts.[4][5]
-
Thiol (-SH) Group: Thiols are notorious for their strong, unpleasant odors and can be toxic.[6][7] The primary laboratory-scale method for mitigating the odor and reactivity of thiols is through oxidation.[2][8][9]
-
Triazolopyridine Scaffold: This fused heterocyclic system is a common motif in medicinally active compounds, suggesting potential biological activity.[10][11] The thermal stability of the triazole ring system can vary, and decomposition may lead to the release of nitrogen gas and other potentially hazardous fragments.[12][13]
Quantitative Data Summary
| Property | Value/Information | Source |
| Chemical Formula | C₆H₄BrN₃S | [14] |
| Molecular Weight | 230.09 g/mol | [14] |
| Physical Form | Solid | [14] |
| Storage Class | Combustible Solids | [14] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential for skin and eye irritation, as well as unknown toxicological properties, a stringent PPE protocol is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood.
-
Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of degradation or tearing before use.
-
Eye Protection: Chemical safety goggles are essential.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a respirator may be necessary for spill cleanup or if there is a risk of aerosol generation.
Adherence to these PPE requirements is in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][15][16][17]
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material, such as vermiculite or sand, to prevent the generation of dust.
-
Clean Up: Carefully sweep the contained material into a designated hazardous waste container. Avoid dry sweeping, which can create airborne dust. If necessary, dampen the absorbent material slightly to minimize dust.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (such as ethanol or isopropanol) and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol requires a multi-step approach that addresses both the halogenated and thiol components of the molecule. This process involves in-lab deactivation of the thiol group followed by proper segregation and disposal of the resulting waste streams.
Part A: In-Lab Deactivation of the Thiol Group
The primary method for neutralizing the odorous and reactive thiol group is through oxidation with sodium hypochlorite (bleach).[2][6][8][9][18][19] This process converts the thiol to a less volatile and less odorous sulfonic acid.
Experimental Protocol for Thiol Deactivation:
-
Prepare a Bleach Solution: In a designated chemical fume hood, prepare a 10% aqueous solution of commercial bleach (sodium hypochlorite).
-
Dissolve the Compound: If treating a solid waste, dissolve the 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol in a minimal amount of a suitable organic solvent that is miscible with water and does not react with bleach (e.g., ethanol or acetone).
-
Slow Addition: Slowly and with constant stirring, add the solution of the thiol compound to the bleach solution. This reaction can be exothermic, so slow addition is crucial to control the temperature.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete oxidation of the thiol group. The absence of a characteristic thiol odor is a good indicator of reaction completion.
-
Waste Segregation: The resulting solution is now considered halogenated aqueous waste.
Part B: Waste Segregation and Final Disposal
Proper segregation of waste is a cornerstone of laboratory safety and is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][20][21][22][23]
Waste Segregation Workflow:
Caption: Waste Disposal Workflow for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol.
Detailed Segregation and Labeling:
-
Halogenated Aqueous Waste: The aqueous solution resulting from the bleach treatment should be collected in a clearly labeled, sealed, and compatible waste container. The label must include "Hazardous Waste," "Halogenated Aqueous Waste," and the chemical name of the original compound.
-
Contaminated Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, must be collected in a separate, clearly labeled hazardous waste bag for solids.[6][9]
-
Unused or Expired Compound: Any unused or expired 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol should be disposed of in its original container with a hazardous waste label affixed. Do not attempt to treat large quantities of the neat compound with bleach due to the potential for an uncontrolled exothermic reaction.
All waste must be disposed of through your institution's EHS-approved hazardous waste management vendor.[24][25][26][27]
Decontamination of Laboratory Equipment
All non-disposable laboratory equipment, such as glassware and magnetic stir bars, that has been in contact with 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove any residual compound. This rinse solvent must be collected as halogenated organic waste.
-
Bleach Soak: Immerse the rinsed equipment in a 10% bleach solution for at least 12 hours to ensure the complete oxidation of any remaining thiol.[8][9]
-
Final Cleaning: After the bleach soak, rinse the equipment thoroughly with water and then follow your standard laboratory washing procedures.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of novel research chemicals like 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol is a fundamental aspect of responsible scientific practice. By following the procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound, ensure a safe laboratory environment, and maintain compliance with federal and institutional regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS office for any additional requirements.
References
- 1. sustainable-markets.com [sustainable-markets.com]
- 2. chemistry.mtu.edu [chemistry.mtu.edu]
- 3. safetypartnersinc.com [safetypartnersinc.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 11. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. (PDF) Pyridylcarbene Formation by Thermal Decomposition of [research.amanote.com]
- 14. 6-Bromo 1,2,4 triazolo 4,3-a pyridine-3-thiol 1093092-64-8 [sigmaaldrich.com]
- 15. compliancy-group.com [compliancy-group.com]
- 16. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 18. benchchem.com [benchchem.com]
- 19. epfl.ch [epfl.ch]
- 20. axonator.com [axonator.com]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
- 24. easyrxcycle.com [easyrxcycle.com]
- 25. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 26. rxdestroyer.com [rxdestroyer.com]
- 27. amlongroup.com [amlongroup.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-triazolo[4,3-a]pyridine-3-thiol
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol
Foreword: A Note on Data Scarcity and a Prudent Approach
As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) for 6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-thiol (CAS No. 1093092-64-8) is not readily accessible. In drug discovery and development, we often encounter novel or rare compounds with incomplete safety profiles. This guide is therefore constructed upon the foundational principles of chemical safety, drawing logical inferences from the compound's constituent chemical moieties: a brominated pyridine and a heterocyclic thiol. This approach mandates a conservative and cautious stance, treating the substance with a high degree of respect until empirical data proves otherwise.
Anticipated Hazard Assessment: A Structural Deconstruction
To establish a robust safety protocol, we must first anticipate the potential hazards based on the molecule's structure.
-
The Brominated Pyridine Core: Halogenated pyridines are frequently classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin. For instance, related pyridine compounds are known to cause skin and eye irritation.[3][4] It is prudent to assume this compound exhibits similar properties.
-
The Thiol (-SH) Group: Thiols, or mercaptans, are notorious for their potent and often unpleasant odors, detectable by the human nose at extremely low concentrations (parts per billion).[5][6] While the odor itself is a nuisance, it serves as a clear indicator of the substance's presence. Functionally, thiols can be toxic and are often skin, eye, and respiratory irritants.[7]
-
Solid (Powder) Form: As a solid, this compound presents a respiratory hazard through the potential formation of dust during handling, such as weighing or transferring.[8] Inhalation is a primary route of exposure that must be controlled.
Based on this analysis, we will operate under the assumption that 6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-thiol is harmful if swallowed, a skin and eye irritant, a potential respiratory irritant, and possesses a strong, unpleasant odor.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory as a baseline for any work involving this compound.[9]
-
Hand Protection:
-
Glove Type: Double-gloving with powder-free nitrile gloves is the recommended minimum. Nitrile provides good resistance to a broad range of chemicals for short-term contact.[10]
-
Causality: Double-gloving provides a critical layer of redundancy. Should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the immediate work area to replace the outer glove safely. The absence of powder prevents the aerosolization and dispersal of the chemical.[9]
-
Protocol: Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected, and always after a maximum of two hours of use.
-
-
Eye and Face Protection:
-
Equipment: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times. When there is a significant risk of splashing (e.g., when handling larger quantities or solutions), a full-face shield must be worn over the chemical splash goggles.[10]
-
Causality: Safety glasses with side shields do not provide an adequate seal against splashes or airborne powder. Goggles are essential to protect against these hazards. The face shield adds a further barrier to protect the entire face from direct contact.
-
-
Body Protection:
-
Equipment: A flame-retardant laboratory coat, fully buttoned with tight-fitting cuffs, is mandatory.
-
Causality: The lab coat protects the skin and personal clothing from contamination. Tightly-cuffed sleeves prevent chemicals from entering at the wrist and provide a secure overlap with gloves.
-
-
Respiratory Protection:
-
Equipment: The need for respiratory protection is dictated by the specific procedure.
-
For weighing or handling the solid powder: A NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.
-
For handling large quantities or in case of poor ventilation: A half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters should be considered.
-
-
Causality: Administrative and engineering controls, such as a chemical fume hood, are the primary defense against inhalation hazards.[10] Respiratory protection is a final, critical barrier when these controls may be insufficient. Surgical masks offer no protection from chemical dust or vapors.[8]
-
Task-Specific PPE Protocols
The level of PPE must be adapted to the specific task and associated risk.
| Task/Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection | Engineering Control |
| Storage & Transport (within lab) | Single pair of nitrile gloves | Safety glasses with side shields | Lab Coat | Not required | N/A |
| Weighing Solid Compound | Double-gloved nitrile | Chemical splash goggles | Lab Coat | N95 respirator (minimum) | Chemical fume hood or ventilated balance enclosure |
| Preparing Solutions | Double-gloved nitrile | Chemical splash goggles & Face shield | Lab Coat | Not required if in hood | Chemical fume hood |
| Running Reactions/Analysis | Double-gloved nitrile | Chemical splash goggles | Lab Coat | Not required if in hood | Chemical fume hood with bleach trap on exhaust |
| Work-up & Purification | Double-gloved nitrile | Chemical splash goggles & Face shield | Lab Coat | Not required if in hood | Chemical fume hood with bleach trap on exhaust |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles & Face shield | Impermeable apron over lab coat | Half-mask respirator with OV/AG/P100 cartridges | Ensure adequate ventilation |
| Waste Disposal | Double-gloved nitrile | Chemical splash goggles | Lab Coat | Not required | Chemical fume hood |
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of protection.
Caption: A workflow for selecting task-appropriate PPE.
Operational and Disposal Plans
Special Handling for Odor Control (Thiol-Specific)
Due to the thiol group, rigorous odor control is not just a courtesy, but a safety measure to prevent alarming personnel and to contain the chemical.
-
Work in a Fume Hood: All manipulations must be performed in a properly functioning chemical fume hood.[5][11]
-
Use a Bleach Trap: For any operation that may generate vapors (e.g., heating, vacuum, inert gas stream), the exhaust from the apparatus must be passed through a trap containing a bleach solution (1:1 commercial bleach and water) to oxidize and neutralize the volatile thiols.[11]
-
Decontamination: All glassware and equipment that comes into contact with the compound should be immediately rinsed with or soaked in a bleach solution overnight within a fume hood before standard washing.[5]
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Don PPE: Wear the appropriate spill cleanup PPE as detailed in the table above.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Do not generate dust.
-
Decontaminate: Wipe the spill area with a cloth soaked in bleach solution, followed by water. Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All materials contaminated with 6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-thiol are to be treated as hazardous waste.[12][13]
-
Segregation: Keep waste containing this compound separate from other waste streams, especially strong acids and oxidizers.[12]
-
Labeling: Use a clearly marked, sealed, and leak-proof container labeled "Hazardous Waste" with the full chemical name.[12][13]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area with secondary containment.
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[13]
References
- 1. support.hpe.com [support.hpe.com]
- 2. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. asmg.com [asmg.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
